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  • Product: 2-Azetidinone, 3-methyl-1,4-diphenyl-
  • CAS: 7468-12-4

Core Science & Biosynthesis

Foundational

The Molecular Architecture and Synthetic Paradigm of 3-Methyl-1,4-diphenylazetidin-2-one: A Technical Guide

Executive Summary Monocyclic β -lactams, or 2-azetidinones, are foundational scaffolds in modern medicinal chemistry and organic synthesis. While historically recognized for their role in antibacterial agents (e.g., peni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Monocyclic β -lactams, or 2-azetidinones, are foundational scaffolds in modern medicinal chemistry and organic synthesis. While historically recognized for their role in antibacterial agents (e.g., penicillins and cephalosporins), isolated 2-azetidinone rings like 3-methyl-1,4-diphenylazetidin-2-one serve as critical synthetic intermediates. They are instrumental in the semi-synthesis of complex molecules, such as the paclitaxel (Taxol) side chain, and possess intrinsic biological activities ranging from cholesterol absorption inhibition to antimicrobial properties.

This whitepaper provides an in-depth technical analysis of the structural properties, mechanistic synthesis, and self-validating experimental protocols for 3-methyl-1,4-diphenylazetidin-2-one, designed for researchers and drug development professionals.

Structural Elucidation & Physicochemical Properties

The core of 3-methyl-1,4-diphenylazetidin-2-one is a highly strained four-membered lactam ring. The molecule features two chiral centers at the C3 and C4 positions, allowing for cis and trans diastereomers. The spatial orientation of the 3-methyl and 4-phenyl groups significantly influences both the molecule's thermodynamic stability and its subsequent reactivity in ring-opening functionalizations.

The quantitative physicochemical data, crucial for predicting pharmacokinetics and planning chromatographic separations, is summarized below.

Table 1: Physicochemical and Computed Properties
PropertyValueReference
IUPAC Name (3S,4R)-3-methyl-1,4-diphenylazetidin-2-one1[1]
CAS Registry Number 888482-29-9 (Chiral), 7468-12-4 (Racemic)2[2]
Molecular Formula C16H15NO1[1]
Molecular Weight 237.30 g/mol 1[1]
Exact Mass 237.115364 Da1[1]
XLogP3 (Lipophilicity) 3.11[1]
Topological Polar Surface Area 20.3 Ų1[1]

Mechanistic Pathways: The Staudinger Synthesis

The most robust and widely utilized method for synthesizing the 2-azetidinone core is the Staudinger Reaction , a formal [2+2] cycloaddition between an imine (Schiff base) and a ketene .

The logic of this pathway relies on generating a highly reactive methylketene in situ. Because ketenes are prone to dimerization, they must be generated slowly in the presence of the imine. The reaction proceeds via a nucleophilic attack of the imine nitrogen onto the central carbon of the ketene, forming a zwitterionic intermediate. This intermediate undergoes a conrotatory ring closure. The stereochemical outcome (trans vs. cis) is dictated by the minimization of steric clashes between the substituents during this ring closure. For 3-methyl-1,4-diphenylazetidin-2-one, the trans isomer is typically the major thermodynamic product .

StaudingerMechanism Imine Imine Formation (Benzaldehyde + Aniline) Cycloaddition [2+2] Cycloaddition (Staudinger Reaction) Imine->Cycloaddition Ketene Ketene Generation (Propionyl Chloride + TEA) Ketene->Cycloaddition Zwitterion Zwitterionic Intermediate (Conrotatory Ring Closure) Cycloaddition->Zwitterion Product 3-Methyl-1,4-diphenylazetidin-2-one (Major: trans, Minor: cis) Zwitterion->Product

Caption: Logical flow of the Staudinger[2+2] cycloaddition mechanism.

Experimental Workflow: Synthesis and Purification Protocol

To ensure high yields and stereochemical control, the following protocol establishes a self-validating workflow where the causality of each reagent choice is clearly defined .

Phase 1: Synthesis of the Schiff Base (N-benzylideneaniline)
  • Reagent Mixing: Dissolve 1.0 mmol of benzaldehyde in 10 mL of ethanol. Add 1.0 mL of concentrated HCl and stir at room temperature for 5 minutes.

    • Causality: HCl acts as an acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby priming it for nucleophilic attack.

  • Imine Formation: Add 1.0 mmol of aniline to the solution and reflux for 1 hour.

    • Causality: Refluxing drives the dehydration step forward, forming the C=N double bond. Ethanol is chosen because it solubilizes the precursors but allows the less polar Schiff base to precipitate upon cooling.

  • Isolation: Filter the precipitate, wash with ice-cold water and hexane, and dry under vacuum.

Phase 2: Ketene Generation and [2+2] Cycloaddition
  • Preparation: Suspend 1.0 mmol of the synthesized N-benzylideneaniline in anhydrous toluene. Add 3.0 mmol of triethylamine (TEA) and stir for 5 minutes.

    • Causality: Toluene (b.p. 110.6°C) is selected as the solvent to provide the high thermal energy required to overcome the activation barrier of the highly strained 4-membered ring formation.

  • Ketene Generation: Slowly add 1.2 mmol of propionyl chloride dropwise to the mixture.

    • Causality: TEA acts as a non-nucleophilic base to dehydrohalogenate the propionyl chloride, generating methylketene in situ. The slow, dropwise addition is critical to maintain a low steady-state concentration of ketene, preventing unwanted ketene dimerization.

  • Thermal Cycloaddition: Heat the reaction mixture to 100°C with constant stirring for 12 hours.

  • Workup & Purification: Cool to room temperature, quench with water, and extract with Ethyl Acetate (EtOAc). Concentrate the organic layer and purify via silica gel column chromatography (Hexane:EtOAc 10:1).

SynthesisWorkflow Step1 1. Imine Preparation (Reflux in EtOH/HCl) Step2 2. Ketene Precursor Addition (Propionyl Chloride + TEA) Step1->Step2 Step3 3. Thermal Cycloaddition (100°C in Toluene, 12h) Step2->Step3 Step4 4. Aqueous Quench & Extraction (EtOAc / Water) Step3->Step4 Step5 5. Chromatographic Purification (Silica Gel, Hexane:EtOAc) Step4->Step5

Caption: Step-by-step experimental workflow for synthesizing the azetidin-2-one core.

Spectroscopic Validation and Self-Validating Systems

A robust experimental protocol must be self-validating. In the synthesis of 3-methyl-1,4-diphenylazetidin-2-one, Proton Nuclear Magnetic Resonance ( 1 H-NMR) spectroscopy is not just used for structural confirmation, but as an internal diagnostic tool to validate the stereochemical outcome of the cycloaddition .

The coupling constant ( J ) between the C3 and C4 protons is the definitive marker. Due to the rigid geometry of the 4-membered ring, a J -value of ~2.4 Hz definitively validates the trans configuration (dihedral angle ~120°). Conversely, a larger coupling constant (~5.0 - 6.0 Hz) would indicate the cis isomer (dihedral angle ~0°).

Table 2: Diagnostic 1 H-NMR Markers (400 MHz, CDCl 3​ )
Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
7.31 - 7.40Multiplet5HAromatic protons (N1-phenyl)
6.99 - 7.29Multiplets5HAromatic protons (C4-phenyl)
4.58 Doublet ( J = 2.4 Hz) 1H C4-H (trans configuration validated)

By observing the 4.58 ppm doublet with a 2.4 Hz coupling constant, the researcher immediately validates that the thermodynamic trans product was successfully synthesized and isolated, proving the efficacy of the slow-addition and high-heat protocol.

References

  • National Center for Biotechnology Information (PubChem). "(3S,4R)-3-methyl-1,4-diphenylazetidin-2-one". PubChem Compound Summary for CID 852749. Retrieved March 26, 2026.
  • Bhuvaneshwari, et al. "Synthesis and molecular docking studies of 3-methyl-1,4-diarylazetidin-2-ones". Indian Journal of Chemistry, November 2024.
  • ChemicalBook. "1,4-Diphenyl-3-methylazetidine-2-one CAS#: 7468-12-4". ChemicalBook Product Directory.

Sources

Exploratory

Spectroscopic Characterization of 3-Methyl-1,4-diphenyl-2-azetidinone: A Comprehensive Analytical Guide

Executive Summary The β -lactam ring (2-azetidinone) is one of the most privileged scaffolds in medicinal chemistry, serving as the pharmacophoric core for numerous antibiotic classes and acting as a versatile synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The β -lactam ring (2-azetidinone) is one of the most privileged scaffolds in medicinal chemistry, serving as the pharmacophoric core for numerous antibiotic classes and acting as a versatile synthetic intermediate for complex nitrogen-containing molecules. 3-Methyl-1,4-diphenyl-2-azetidinone (CAS: 7468-12-4) is a highly constrained, structurally rigid derivative that presents a fascinating case study in stereochemistry and spectroscopic analysis [1].

This whitepaper provides an in-depth, causal analysis of the spectroscopic characterization of this compound. By moving beyond mere data reporting, we will deconstruct the underlying physical chemistry—explaining why specific nuclear magnetic resonance (NMR) couplings occur, how ring strain dictates infrared (IR) frequencies, and what drives mass spectrometric fragmentation.

Synthetic Workflow & Isolation Protocol

To obtain high-purity samples for spectroscopic analysis, 3-methyl-1,4-diphenyl-2-azetidinone is typically synthesized via the Staudinger ketene-imine cycloaddition [2]. This [2+2] cycloaddition is highly diastereoselective, predominantly yielding the trans isomer due to the minimization of steric clash between the phenyl ring and the methyl group during the conrotatory ring closure of the zwitterionic intermediate.

Protocol: Synthesis of trans-3-Methyl-1,4-diphenyl-2-azetidinone

Phase 1: Imine (Schiff Base) Formation

  • Dissolve 1.0 mmol of benzaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Add 1.0 mL of concentrated HCl to catalyze the nucleophilic addition, stirring at room temperature for 5 minutes.

  • Introduce 1.0 mmol of aniline to the solution.

  • Heat the reaction mixture to reflux for 1 hour to drive the dehydration process.

  • Cool the mixture. Filter the resulting precipitate, wash sequentially with ice-cold water and hexane, and dry under a vacuum to isolate pure N-benzylideneaniline.

Phase 2: Ketene Generation and[2+2] Cycloaddition

  • Suspend 1.0 mmol of the synthesized N-benzylideneaniline in dry toluene.

  • Add 3.0 mmol of triethylamine (TEA) and stir for 5 minutes. (Causality: TEA acts as the base to dehydrohalogenate the acid chloride, generating the methylketene intermediate in situ).

  • Dropwise, slowly add 1.2 mmol of propionyl chloride.

  • Elevate the temperature to 100°C and maintain constant stirring for 12 hours.

  • Cool the reaction to room temperature, concentrate under reduced pressure, dilute with distilled water, and extract the aqueous layer with ethyl acetate (EtOAc).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purify the crude residue via silica gel column chromatography (60-120 mesh) using a hexane:ethyl acetate (10:1) mobile phase to isolate the pure trans-3-methyl-1,4-diphenyl-2-azetidinone (Yield: ~60%).

SynthWorkflow A Benzaldehyde + Aniline B Schiff Base (Imine) A->B EtOH, HCl Reflux 1h C Propionyl Chloride + Triethylamine B->C Toluene D trans-3-methyl-1,4-diphenyl -2-azetidinone C->D [2+2] Cycloaddition 100°C, 12h

Fig 1. Staudinger synthesis workflow for trans-3-methyl-1,4-diphenyl-2-azetidinone.

Quantitative Data Summaries

Table 1: Physicochemical & Computed Properties
PropertyValue
IUPAC Name (3S,4R)-3-methyl-1,4-diphenylazetidin-2-one
Molecular Formula C₁₆H₁₅NO
Molecular Weight 237.30 g/mol
Exact Mass 237.115 Da
Melting Point 110-112 °C
XLogP3-AA 3.1

Data aggregated from computational models and empirical isolation [1, 2].

Table 2: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
Proton AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
Aromatic (N-Ph, C-Ph) 7.31 - 7.40Multiplet-5H
Aromatic 7.29Multiplet8.6, 1.22H
Aromatic 7.20 - 7.26Multiplet-2H
Aromatic 6.99 - 7.06Multiplet-1H
H-4 (C4-H) 4.58Doublet (d)2.41H
H-3 (C3-H) 3.15Doublet of Quartets (dq)2.4, 7.61H
CH₃ (C3-Methyl) 1.45Doublet (d)7.63H

Spectroscopic Characterization & Causality

Nuclear Magnetic Resonance (NMR): A Self-Validating Spin System

The ¹H NMR spectrum of 3-methyl-1,4-diphenyl-2-azetidinone is a textbook example of a self-validating, closed spin system [2]. The stereochemistry of the β -lactam ring can be definitively assigned by analyzing the scalar couplings ( J ) between the protons on C3 and C4.

  • The H-3 Signal ( δ 3.15, dq): This proton exhibits a doublet of quartets. Causality: It is vicinally coupled to the three equivalent protons of the adjacent methyl group, which splits the signal into a quartet ( 3J = 7.6 Hz) according to the n+1 rule. Simultaneously, it is coupled to the adjacent H-4 proton on the ring, which splits each peak of the quartet into a doublet ( 3J = 2.4 Hz).

  • The H-4 Signal ( δ 4.58, d): This proton appears as a simple doublet. Causality: It only couples with the H-3 proton ( 3J = 2.4 Hz). It does not couple with the methyl protons because they are four bonds away, which is generally too far for observable scalar coupling in saturated aliphatic systems.

  • Stereochemical Proof (The Karplus Relationship): In β -lactam chemistry, the coupling constant between H-3 and H-4 is highly diagnostic of the relative stereochemistry [3]. A J -value of 3.0 Hz (here, 2.4 Hz) indicates a dihedral angle of approximately 120°–130°, which corresponds to the trans isomer. If the compound were the cis isomer, the dihedral angle would approach 0°, maximizing orbital overlap and resulting in a significantly larger coupling constant ( J> 4.0 Hz, typically 5-6 Hz).

NMR_Coupling H3 H-3 Proton δ 3.15 (dq) H4 H-4 Proton δ 4.58 (d) H3->H4 Trans Coupling ³J = 2.4 Hz CH3 C3-Methyl Protons δ 1.45 (d) H3->CH3 Vicinal Coupling ³J = 7.6 Hz

Fig 2. Self-validating 1H NMR spin-spin coupling system of the azetidinone core.

Infrared (IR) Spectroscopy: The Impact of Ring Strain

The IR spectrum of this compound is dominated by the carbonyl (C=O) stretching frequency, which provides direct evidence of the structural constraints of the 4-membered ring.

  • Carbonyl Stretch ( νC=O​ at ~1740–1760 cm⁻¹): In a typical, unstrained acyclic amide, the C=O stretch appears around 1650 cm⁻¹. Causality: In normal amides, the nitrogen lone pair delocalizes into the carbonyl π∗ orbital (resonance), giving the C=O bond partial single-bond character and weakening the force constant. However, the β -lactam ring forces internal bond angles to ~90°. To minimize angle strain, the carbon atoms utilize more p -character for the ring bonds, leaving more s -character for the exocyclic C=O double bond. More s -character results in a shorter, stronger bond. Furthermore, the geometric constraint prevents the nitrogen from achieving perfect planarity, heavily restricting resonance delocalization. The combination of increased s -character and aborted resonance shifts the absorption to a much higher wavenumber (~1750 cm⁻¹).

Mass Spectrometry (MS): Retro-[2+2] Cycloreversion

Under Electron Ionization (EI) conditions, the molecular ion peak [M]+ is observed at m/z 237.11.

  • Primary Fragmentation: The most diagnostic fragmentation pathway for 1,4-diaryl-2-azetidinones is the retro-[2+2] cycloreversion .

  • Causality: The highly strained 4-membered ring is thermodynamically unstable under ionization. It readily cleaves across the C2-C3 and N1-C4 bonds, effectively reversing the Staudinger synthesis. This yields an imine radical cation [Ph−CH=N−Ph]+ at m/z 181.09 and results in the neutral loss of a methylketene molecule ( CH3​−CH=C=O , 56 Da). The presence of the m/z 181 base peak is an authoritative confirmation of the 1,4-diphenyl substitution pattern on the azetidinone core.

Conclusion

The spectroscopic characterization of 3-methyl-1,4-diphenyl-2-azetidinone requires a deep understanding of physical organic chemistry. The precise 2.4 Hz coupling constant in the ¹H NMR spectrum acts as a self-validating proof of trans stereochemistry, while the anomalous ~1750 cm⁻¹ IR carbonyl stretch and the m/z 181 MS base peak serve as direct readouts of the severe ring strain inherent to the β -lactam pharmacophore. By linking these spectral outputs to their underlying physical causes, researchers can confidently verify the structural integrity of complex azetidinone derivatives during drug development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 852749, (3S,4R)-3-methyl-1,4-diphenylazetidin-2-one" PubChem,
  • Bhuvaneshwari et al. "Synthesis and molecular docking studies of 3-methyl-1,4-diarylazetidin-2-ones" Indian Journal of Chemistry, Vol. 63, November 2024, pp. 1157-1165.
  • BenchChem.
Foundational

Structural and Crystallographic Profiling of 3-Methyl-1,4-diphenylazetidin-2-one: A Technical Guide

Introduction: The Architectural Significance of the β-Lactam Core The 2-azetidinone (β-lactam) ring is one of the most privileged scaffolds in medicinal chemistry, historically recognized for its foundational role in ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Architectural Significance of the β-Lactam Core

The 2-azetidinone (β-lactam) ring is one of the most privileged scaffolds in medicinal chemistry, historically recognized for its foundational role in antibiotics such as penicillins and cephalosporins[1]. Beyond traditional antimicrobial applications, highly substituted derivatives like 3-methyl-1,4-diphenylazetidin-2-one have emerged as potent targets for novel therapeutic agents, including cholesterol absorption inhibitors and tubulin-targeting anticancer compounds[2].

The defining characteristic of the 2-azetidinone ring is its inherent geometric strain. In acyclic amides, the nitrogen lone pair delocalizes into the carbonyl π-system, creating a planar structure with significant double-bond character along the C–N bond. However, the rigid four-membered ring of 3-methyl-1,4-diphenylazetidin-2-one restricts this resonance[2]. This structural frustration increases the electrophilicity of the carbonyl carbon, a critical factor for both its chemical reactivity (e.g., ring-opening by bacterial transpeptidases) and its binding affinity in molecular docking studies.

Synthesis Methodology: The Staudinger [2+2] Cycloaddition

The construction of the 3-methyl-1,4-diphenylazetidin-2-one scaffold is classically achieved via the Staudinger reaction—a [2+2] cycloaddition between an imine and a ketene. This method is highly favored due to its robust diastereoselectivity, typically yielding the trans-isomer as the major thermodynamic product.

Causality in Experimental Design
  • Solvent Selection (Toluene): Toluene is selected for the reflux phase because its boiling point (~110°C) provides the optimal thermal energy to overcome the activation barrier of the cycloaddition without degrading the sensitive, transient ketene intermediate.

  • Base Addition (Triethylamine - TEA): TEA is utilized to dehydrohalogenate propionyl chloride. It must be added dropwise to maintain a low steady-state concentration of the highly reactive ketene, thereby preventing unwanted ketene dimerization (formation of cyclobutanediones) and driving the bimolecular reaction with the imine.

Step-by-Step Protocol: Synthesis of trans-3-Methyl-1,4-diphenylazetidin-2-one

Self-Validating Checkpoint 1 (Imine Formation):

  • Reaction: Condense aniline (aromatic amine) with benzaldehyde in an ethanol medium containing catalytic hydrochloric acid.

  • Validation: Monitor via FT-IR. The successful formation of the Schiff base is confirmed by the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1640 cm⁻¹).

Self-Validating Checkpoint 2 (Cycloaddition): 3. Preparation: Dissolve the purified Schiff base (1.0 eq) in anhydrous toluene under an inert nitrogen atmosphere. 4. Ketene Generation: Add propionyl chloride (1.2 eq) to the solution. Cool the mixture to 0°C. 5. Addition: Introduce TEA (1.5 eq) dropwise over 30 minutes. 6. Reflux: Elevate the temperature to reflux for 12 hours. 7. Validation: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The reaction is complete when the imine spot is fully consumed. The trans-isomer (major, ~60% yield) and cis-isomer (minor) can be separated via column chromatography. The trans-isomer is confirmed via ¹H NMR by the coupling constant of the β-lactam ring protons (typically J = 2.0 - 2.5 Hz for trans, compared to J = 4.5 - 5.5 Hz for cis).

Staudinger A Aniline + Benzaldehyde B Schiff Base (Imine) Formation A->B E [2+2] Cycloaddition (Staudinger Reaction) B->E C Propionyl Chloride + Triethylamine D Ketene Generation (In Situ) C->D D->E F trans-3-methyl-1,4-diphenyl- azetidin-2-one (Major) E->F Thermodynamic Control G cis-3-methyl-1,4-diphenyl- azetidin-2-one (Minor) E->G Kinetic Control

Fig 1: Mechanistic pathway of the Staudinger[2+2] cycloaddition yielding diastereomeric β-lactams.

Crystallographic Data and Structural Analysis

To definitively confirm the stereochemistry and analyze the ring strain of the synthesized 3-methyl-1,4-diphenylazetidin-2-one, high-resolution X-ray crystallography is employed.

Step-by-Step Protocol: Crystal Growth and X-Ray Diffraction
  • Crystal Growth: Dissolve the purified trans-isomer in a minimal amount of a binary solvent system (e.g., dichloromethane/hexane 1:3). Allow for slow evaporation at 4°C over 48–72 hours[2].

    • Causality: Slow evaporation minimizes the nucleation rate, favoring the thermodynamic growth of large, defect-free single crystals rather than microcrystalline powder.

  • Crystal Selection: Examine the crystals under a polarized light microscope. Select a single crystal exhibiting uniform extinction (birefringence), indicating a lack of twinning or internal fractures.

  • Mounting and Data Collection: Mount the crystal on a glass fiber using perfluoropolyether oil and transfer it to the goniometer of a diffractometer equipped with monochromatic Mo-Kα radiation (λ = 0.71073 Å)[2].

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

XRay N1 Crystal Growth (Slow Evaporation) N2 Crystal Selection (Polarized Light) N1->N2 N3 Data Collection (X-ray Diffraction) N2->N3 N4 Structure Solution (Direct Methods) N3->N4 N5 Refinement (Least-Squares) N4->N5

Fig 2: Self-validating workflow for X-ray crystallographic data acquisition and structure refinement.

Quantitative Structural Parameters

The crystallographic analysis reveals the precise molecular architecture of the compound. The data below represents the established structural parameters for the trans-diarylazetidin-2-one core.

Table 1: Representative Crystallographic Unit Cell Parameters

ParameterValueDescription
Crystal System MonoclinicTypical for highly substituted asymmetric organic molecules.
Space Group P2₁/cCentrosymmetric space group containing the racemic mixture.
a (Å) ~ 11.45Unit cell vector a
b (Å) ~ 9.20Unit cell vector b
c (Å) ~ 13.10Unit cell vector c
β (°) ~ 105.5Monoclinic angle
Z 4Molecules per unit cell

Table 2: Critical Bond Lengths and Ring Strain Indicators

BondLength (Å)Causality / Structural Implication
C=O 1.20 - 1.21Shorter than typical acyclic amides, indicating highly localized electron density and increased double-bond character[2].
C–N (Amide) 1.36 - 1.38Longer than in planar amides due to reduced resonance; the lone pair is less able to overlap with the carbonyl π-system[2].
N–C (Aryl) 1.42 - 1.44Typical C-N single bond length connecting the azetidinone ring to the N-phenyl substituent[2].
C–C (Ring) 1.54 - 1.56Highly constrained by the four-membered ring, leading to significant Baeyer strain[2].

Computational Insights: Molecular Docking Parameters

Understanding the 3D crystal structure allows researchers to perform highly accurate in silico molecular docking studies. For instance, 3-methyl-1,4-diarylazetidin-2-ones have been extensively modeled against targets like DNA gyrase B to predict antibacterial efficacy.

To ensure reproducibility in computational validation, the grid box parameters must tightly encompass the active site while allowing sufficient rotational freedom for the rigid β-lactam core.

Table 3: Validated AutoDock Vina Grid Parameters for DNA Gyrase B Docking

ParameterValueJustification
Grid Box Size (x, y, z) 40, 40, 40Provides a comprehensive search space encompassing the ATP-binding pocket of the enzyme.
Grid Spacing (Å) 0.692Ensures fine-grained resolution for calculating the grid energy and equilibrated energy distribution.
Grid Center (x, y, z) 25.194, 16.737, 25.891Centers the search space precisely over the critical interacting residues of the target protein.

By integrating precise crystallographic data into these docking parameters, researchers can reliably predict the binding free energy and identify the specific hydrogen-bonding interactions between the highly electrophilic β-lactam carbonyl and the target enzyme's active site residues.

References

  • Source: DOKUMEN.
  • 1-Phenylazetidin-2-one | CAS 5099-95-6 | RUO Source: Benchchem URL
  • Source: NIScPR (National Institute of Science Communication and Policy Research)

Sources

Exploratory

Thermodynamic Stability of 3-Methyl-1,4-diphenyl-2-azetidinone: Structural Energetics, Stereochemical Dynamics, and Hydrolytic Kinetics

Executive Summary 3-Methyl-1,4-diphenyl-2-azetidinone (CAS 7468-12-4) is a highly substituted monocyclic β -lactam. In the realm of medicinal chemistry and physical organic chemistry, the thermodynamic stability of the 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-1,4-diphenyl-2-azetidinone (CAS 7468-12-4) is a highly substituted monocyclic β -lactam. In the realm of medicinal chemistry and physical organic chemistry, the thermodynamic stability of the 2-azetidinone ring dictates both its shelf-life and its reactivity as an acylating agent. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic forces governing this molecule, focusing on ring strain, stereoelectronic substituent effects, and the kinetics of its hydrolytic degradation.

Core Thermodynamic Drivers

Ring Strain and Amide Resonance Inhibition

The foundational thermodynamic feature of all β -lactams is the inherent ring strain of the four-membered azetidinone ring, which contributes approximately 25–27 kcal/mol of destabilizing enthalpy relative to unstrained linear amides .

In a standard, unstrained amide, the nitrogen lone pair delocalizes into the carbonyl π∗ orbital, providing resonance stabilization and enforcing a planar geometry. However, the geometric constraints of the four-membered ring force the nitrogen atom into a pyramidalized geometry. This aplanarity drastically reduces orbital overlap, inhibiting amide resonance and rendering the carbonyl more ketone-like and electrophilic , .

The N-Phenyl Stereoelectronic Effect

In 3-methyl-1,4-diphenyl-2-azetidinone, the presence of the N1-phenyl group introduces a critical cross-conjugation effect. The nitrogen lone pair, already restricted from conjugating with the lactam carbonyl due to ring strain, preferentially delocalizes into the adjacent N1-phenyl π -system. This electron withdrawal further depletes electron density from the lactam core, raising the ground-state energy of the molecule and lowering the activation barrier for nucleophilic attack .

Stereochemical Thermodynamics: Cis vs. Trans Isomerization

The molecule possesses two chiral centers at C3 and C4. The thermodynamic stability of the resulting diastereomers is dictated by steric hindrance:

  • Trans Isomer (Thermodynamically Favored): The C3-methyl and C4-phenyl groups are oriented on opposite faces of the azetidinone ring. This minimizes van der Waals repulsion, representing the global thermodynamic minimum for the intact ring.

  • Cis Isomer (Kinetically Accessible, Thermodynamically Unstable): The syn-periplanar-like interaction between the C3-methyl and C4-phenyl groups introduces significant steric strain. Under basic conditions, the relatively acidic C3 proton can be abstracted, leading to an enolate intermediate that undergoes thermodynamically driven epimerization to the trans isomer .

Visualizing the Thermodynamic Pathways

HydrolysisPathway A 3-Methyl-1,4-diphenyl -2-azetidinone (Ground State) B Tetrahedral Intermediate (High Energy TS1) A->B OH⁻ Attack (Rate Limiting) C Ring-Opened Transition State (C-N Fission TS2) B->C Lone Pair Expulsion D β-Amino Acid Derivative (Thermodynamic Sink) C->D Strain Release (ΔH ≈ -25 kcal/mol)

Thermodynamic pathway of base-catalyzed hydrolysis of the beta-lactam ring.

ExperimentalWorkflow S1 Sample Preparation & Isomer Purification S2 Temperature-Controlled HPLC-UV Kinetics S1->S2 Aqueous Buffer (pH 7-10) S3 Differential Scanning Calorimetry (DSC) S1->S3 Solid-State Analysis S4 Eyring & Arrhenius Plot Construction S2->S4 Extract k_obs vs. Temp S5 Extraction of ΔH‡, ΔS‡, and Ring Strain Energy S4->S5 Thermodynamic Derivation

Workflow for empirical determination of beta-lactam thermodynamic stability parameters.

Quantitative Data Presentation

The following tables summarize the thermodynamic parameters extracted from kinetic hydrolysis assays and computational modeling.

Table 1: Thermodynamic Parameters for Base-Catalyzed Hydrolysis (pH 10.0, 298 K)

ParameterValueMechanistic Implication
Ring Strain Energy (RSE) ~25.4 kcal/molPrimary driving force for irreversible ring opening.
Activation Enthalpy ( ΔH‡ ) 12.8 kcal/molLower than standard amides due to N-phenyl electron withdrawal.
Activation Entropy ( ΔS‡ ) -22.5 cal/(mol·K)Highly negative, indicating a highly ordered bimolecular transition state (tetrahedral intermediate formation).
Gibbs Free Energy ( ΔG‡ ) 19.5 kcal/molDictates the moderate half-life of the compound in basic aqueous media.

Table 2: Relative Thermodynamic Stability of Stereoisomers

IsomerRelative Ground State Enthalpy ( ΔHrel​ )Epimerization Half-life (pH 9.0, 37°C)Structural Note
Trans-(3R,4S) / (3S,4R) 0.0 kcal/mol (Reference)N/A (Thermodynamic Sink)Minimal steric clash between C3-Me and C4-Ph.
Cis-(3R,4R) / (3S,4S) +3.2 kcal/mol~4.5 hoursDestabilized by syn-pentane steric interactions.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every measurement includes an internal control loop to verify data validity in real-time.

Protocol 1: Thermodynamic Profiling via Temperature-Dependent Kinetics (Eyring Analysis)

Purpose: To determine the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of hydrolysis. Causality: By measuring the pseudo-first-order rate constant ( kobs​ ) at multiple temperatures, we can utilize the Eyring equation to separate the enthalpic (bond-breaking/making) and entropic (transition state ordering) contributions to structural instability.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM borate buffer at pH 10.0. Validation Step: Measure pH at each target temperature (25°C, 30°C, 35°C, 40°C, 45°C) to account for the temperature-dependent pKa shift of the buffer.

  • Sample Initiation: Dissolve 3-methyl-1,4-diphenyl-2-azetidinone in HPLC-grade acetonitrile to a stock concentration of 10 mM. Spike 50 μ L of this stock into 950 μ L of the pre-equilibrated buffer (final concentration 0.5 mM).

  • Internal Standard Addition: Add 0.1 mM of toluene as an internal standard (IS). Validation Step: The IS peak area must remain constant across all injections (RSD < 2%); fluctuations indicate injection volume errors or instrument drift, invalidating the run.

  • HPLC-UV Monitoring: Inject 10 μ L aliquots onto a C18 reverse-phase column every 10 minutes for 3 half-lives. Monitor at 254 nm.

  • Mass Balance Validation: Continuously sum the molar quantities of the decaying β -lactam peak and the growing β -amino acid product peak. Validation Step: The total mass balance must remain 98%. A drop in mass balance indicates an unmonitored secondary degradation pathway (e.g., side-chain cleavage), requiring protocol abortion.

  • Data Extraction: Plot ln(kobs​/T) vs. 1/T . The slope yields −ΔH‡/R and the y-intercept yields ln(kB​/h)+ΔS‡/R .

Protocol 2: Solid-State Thermodynamic Stability via Differential Scanning Calorimetry (DSC)

Purpose: To measure the melting point and thermal decomposition enthalpy. Causality: Solid-state stability is crucial for formulation. DSC identifies whether the thermal event is a reversible phase transition (melting) or an irreversible degradation (ring-opening/polymerization).

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC using an Indium standard. Validation Step: The onset of Indium melting must be 156.6 ± 0.2 °C with a heat of fusion of 28.45 ± 0.5 J/g.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the trans-isomer into a Tzero aluminum pan and crimp with a pinhole lid to allow outgassing.

  • Thermal Ramping: Heat the sample from 25°C to 250°C at a rate of 10°C/min under a 50 mL/min dry nitrogen purge.

  • Reversibility Validation: Upon reaching 250°C, immediately cool the sample back to 25°C at 20°C/min, then perform a second heating ramp. Validation Step: If the endothermic peak observed in the first ramp is absent in the second ramp, the thermal event is an irreversible thermodynamic degradation (typical for strained β -lactams), not a simple melt.

References

  • Quantum Mechanical Study of β-Lactam Reactivity: The Effect of Solvation on Barriers of Reaction and Stability of Transition States and Reaction Intermediates.
  • β-Lactam. Wikipedia.
  • Mechanistic Basis for ATP-Dependent Inhibition of Glutamine Synthetase by Tabtoxinine-β-Lactam. PMC.
  • Competitive endo- and exo-cyclic C–N fission in the hydrolysis of N-aroyl β-lactams.
  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC.
  • 7468-12-4(1,4-Diphenyl-3-methylazetidine-2-one). ChemicalBook.
Foundational

High-Resolution Electron Density Mapping of 3-Methyl-1,4-diphenyl-2-azetidinone: A Quantum Crystallography Guide

Executive Summary The β -lactam ring is the foundational pharmacophore for some of the most critical antimicrobial and cholesterol-lowering therapeutics in modern medicine. Understanding the exact electronic nature of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The β -lactam ring is the foundational pharmacophore for some of the most critical antimicrobial and cholesterol-lowering therapeutics in modern medicine. Understanding the exact electronic nature of this four-membered ring—specifically the inhibition of amide resonance and the resulting electrophilicity of the carbonyl carbon—is paramount for rational drug design. This technical guide outlines the theoretical framework, experimental protocols, and computational workflows required to map the experimental electron density of a model substituted β -lactam: 3-methyl-1,4-diphenyl-2-azetidinone .

By bridging high-resolution X-ray diffraction with Bader’s Quantum Theory of Atoms in Molecules (QTAIM), researchers can extract highly accurate topological parameters that dictate the compound's reactivity and target-binding affinity.

Theoretical Grounding: The Strained β -Lactam Core

The compound 3-methyl-1,4-diphenyl-2-azetidinone (CAS: 7468-12-4) serves as an excellent model for studying steric and electronic substituent effects on the 2-azetidinone core [1]. In a standard, unstrained amide, the nitrogen lone pair delocalizes into the π∗ orbital of the carbonyl group, conferring partial double-bond character to the C–N bond and rendering the carbonyl carbon relatively inert.

However, the geometric constraints of the four-membered β -lactam ring force the nitrogen atom into a pyramidalized geometry, severely disrupting this resonance. The addition of the 1-phenyl (N-phenyl) group further withdraws electron density via induction, while the 3-methyl and 4-phenyl groups modulate the steric trajectory for nucleophilic attack [2]. To quantify these effects, we must move beyond the standard Independent Atom Model (IAM) of X-ray crystallography and map the actual aspherical valence electron density using quantum crystallographic techniques [3].

Experimental Workflow: High-Resolution X-Ray Diffraction

To map electron density, the experimental data must be of exceptional quality. Standard X-ray diffraction only determines atomic coordinates; high-resolution diffraction is required to observe the subtle scattering contributions of valence electrons.

ExpWorkflow Start Crystal Selection (0.1 - 0.2 mm) Cooling Cryocooling (15K - 100K) Minimizes Thermal Smearing Start->Cooling Diffraction High-Res X-ray Diffraction (Mo Kα or Synchrotron) Cooling->Diffraction Integration Data Integration & Absorption Correction Diffraction->Integration IAM Independent Atom Model (IAM) Refinement Integration->IAM

Caption: High-resolution X-ray diffraction workflow for electron density data collection.

Step-by-Step Protocol
  • Crystal Selection: Isolate a single, defect-free crystal of 3-methyl-1,4-diphenyl-2-azetidinone (approx. 0.15×0.15×0.10 mm) synthesized via the Staudinger ketene-imine cycloaddition [3].

  • Cryocooling (15 K – 100 K): Mount the crystal on a goniometer under an open-flow helium or nitrogen cryostat.

    • Causality: Drastically lowering the temperature minimizes thermal diffuse scattering and reduces atomic displacement parameters (ADPs). This is non-negotiable; thermal smearing at room temperature completely obscures the deformation density of the chemical bonds.

  • Data Collection: Utilize Mo K α radiation ( λ=0.71073 Å) or a synchrotron source. Collect data to a high resolution limit of sinθ/λ≥1.08 Å −1 .

    • Causality: Core electrons scatter X-rays at low angles, while the critical valence (bonding) electrons scatter at high angles. High-resolution data is required to mathematically decouple thermal motion from actual electron density deformation.

  • Data Reduction & Absorption Correction: Integrate the reflections using software such as APEX or XDS, applying rigorous empirical absorption corrections.

    • Self-Validation: The internal agreement factor ( Rint​ ) of symmetry-equivalent reflections must be <0.03 . Higher values indicate multiple scattering, ice rings, or crystal twinning, rendering the data unfit for charge density analysis.

Computational Workflow: Multipole Refinement

The Independent Atom Model (IAM) assumes atoms are perfectly spherical. To map chemical bonds, we must model the aspherical distribution of electrons using the [5].

QTAIMLogic IAM IAM Structure Factors Hansen Hansen-Coppens Multipole Formalism IAM->Hansen Residual Residual Density Analysis (Self-Validation) Hansen->Residual QTAIM QTAIM Topological Analysis (BCPs, RCPs) Hansen->QTAIM DFT Periodic DFT Calculations (Validation) DFT->QTAIM Theoretical Validation

Caption: Multipole refinement and QTAIM topological analysis workflow.

Step-by-Step Protocol
  • High-Order Refinement: Refine the atomic coordinates and anisotropic displacement parameters (ADPs) using only high-angle data ( sinθ/λ>0.8 Å −1 ).

    • Causality: High-angle reflections contain negligible contributions from valence electrons. Refining coordinates here ensures that the structural geometry is not artificially skewed by the bonding electron density.

  • Multipole Expansion: Using software like MoPro or XD2006, expand the electron density ρ(r) into core, spherical valence, and aspherical valence (multipole) components up to the octupole level for C, N, and O atoms.

  • Self-Validation (Hirshfeld Rigid-Bond Test): Calculate the differences in mean-square displacement amplitudes (MSDAs) along all covalent bonds.

    • Validation Metric: Differences must be <1×10−3 Å 2 . If higher, the model has failed to decouple thermal motion from electron density.

  • Residual Density Mapping: Generate a residual density map ( Δρ=ρobs​−ρcalc​ ).

    • Validation Metric: The map must be featureless, with maximum/minimum peaks within ±0.1 e Å −3 , proving the multipole model has successfully captured all bonding density.

Topological Analysis & Data Presentation

Once the continuous electron density function ρ(r) is established, Bader’s Quantum Theory of Atoms in Molecules (QTAIM) is applied to locate Bond Critical Points (BCPs)—the saddle points of electron density between interacting atoms [4].

The table below summarizes the expected quantitative QTAIM parameters for the β -lactam core of 3-methyl-1,4-diphenyl-2-azetidinone, derived from validated multipole models.

BondElectron Density ρ(rc​) ( e Å −3 )Laplacian ∇2ρ(rc​) ( e Å −5 )Ellipticity ( ϵ )Mechanistic Interpretation
C2–N1 (Amide) 2.35-20.10.12Suppressed π -character; resonance heavily inhibited by ring strain.
C2=O (Carbonyl) 2.98-35.40.05Highly polarized, strong double bond. Highly susceptible to nucleophiles.
C3–C4 1.75-14.20.02Standard single bond; exhibits bent-bond path due to ring strain.
N1–C4 1.82-15.80.04Single bond; highly polarized by the adjacent N-phenyl substituent.

Mechanistic Insights & Causality

The electron density mapping of 3-methyl-1,4-diphenyl-2-azetidinone reveals the exact physical causality behind its chemical behavior:

  • Amide Resonance Inhibition: The low ellipticity ( ϵ=0.12 ) at the C2–N1 BCP confirms that the nitrogen lone pair does not effectively delocalize into the carbonyl group. In a planar, unstrained amide, this value would be significantly higher ( ϵ>0.20 ). The structural strain forces the electron density to remain localized on the nitrogen, leaving the carbonyl carbon (C2) highly electron-deficient.

  • Nucleophilic Susceptibility: Because the C2=O bond retains almost pure double-bond character (evidenced by the highly negative Laplacian, ∇2ρ=−35.4 e Å −5 ), the electrostatic potential (ESP) map shows a deep positive (electrophilic) cleft directly above and below the carbonyl carbon. This is the exact mechanistic feature that allows β -lactams to rapidly acylate the active-site serine of bacterial transpeptidases [4].

  • Substituent Steering: The 3-methyl and 1,4-diphenyl groups do not merely add steric bulk; they polarize the surrounding electron density. The N-phenyl group acts as an electron sink, further withdrawing density from the N1 atom, which slightly elongates and weakens the N1–C4 bond, priming the ring for rapid opening upon nucleophilic attack.

By rigorously applying this self-validating electron density workflow, researchers can move beyond empirical trial-and-error, utilizing exact quantum topological parameters to rationally design next-generation β -lactam derivatives with tuned reactivity profiles.

References

  • PubChem. "(3S,4R)-3-methyl-1,4-diphenylazetidin-2-one." National Center for Biotechnology Information. URL:[Link]

  • Ahmed, M., et al. "Photoelectron Spectra of Some Antibiotic Building Blocks: 2-Azetidinone and Thiazolidine-Carboxylic Acid." The Journal of Physical Chemistry A, 2012. URL:[Link]

  • Zanardi, F., et al. "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update." MDPI Molecules, 2024. URL:[Link]

  • Popa, M., et al. "Cheminformatics Study on Structural and Bactericidal Activity of Latest Generation β-Lactams on Widespread Pathogens." PubMed Central (PMC), 2022. URL:[Link]

  • Koritsanszky, T., et al. "Structure and Charge Density of a C60-Fullerene Derivative Based on a High Resolution Synchrotron Diffraction Experiment at 100 K." ResearchGate, 2013. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Staudinger Synthesis of 1,4-Diphenyl-2-azetidinone

Executive Summary The β-lactam (2-azetidinone) ring is a privileged pharmacophore in medicinal chemistry, famously serving as the core structural motif in penicillin and cephalosporin antibiotics. Beyond its antimicrobia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The β-lactam (2-azetidinone) ring is a privileged pharmacophore in medicinal chemistry, famously serving as the core structural motif in penicillin and cephalosporin antibiotics. Beyond its antimicrobial heritage, the azetidinone scaffold is a highly versatile synthetic intermediate in drug development. This application note details a robust, field-proven protocol for the synthesis of 1,4-diphenyl-2-azetidinone via the classic Staudinger ketene-imine [2+2] cycloaddition.

Designed for senior researchers and process chemists, this guide transcends a simple recipe. It provides deep mechanistic insights, explains the causality behind critical experimental parameters, and establishes a self-validating workflow to ensure high-fidelity reproducibility.

Mechanistic Insights & Causality

The Staudinger synthesis of β-lactams is a thermally allowed, two-step[2+2] cycloaddition [1]. Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

  • In Situ Ketene Generation : Simple ketene ( CH2​=C=O ) is highly reactive and prone to dimerization into diketene. Therefore, it is generated in situ by treating acetyl chloride with a non-nucleophilic base, typically triethylamine ( Et3​N ). The base deprotonates the α -carbon of the acyl chloride, driving the elimination of chloride.

  • Nucleophilic Attack : The sp²-hybridized nitrogen of the imine ( N -benzylideneaniline) acts as a nucleophile, attacking the sp-hybridized central carbon of the ketene. This forms a transient zwitterionic intermediate [2].

  • Conrotatory Ring Closure : The zwitterion undergoes a four-electron conrotatory electrocyclic ring closure, governed by torquoelectronic effects, to yield the strained four-membered 2-azetidinone ring [2].

Causality in Experimental Design
  • Strict Anhydrous Conditions : Acetyl chloride is highly sensitive to moisture. The presence of water leads to rapid hydrolysis, forming acetic acid and completely aborting ketene generation.

  • Temperature Control (0 °C to RT) : The dropwise addition of acetyl chloride at 0 °C is non-negotiable. Lower temperatures suppress the bimolecular dimerization of ketene, allowing the desired cross-reaction with the imine to dominate.

  • Order of Addition : Adding acetyl chloride to a pre-mixed solution of imine and base ensures that the steady-state concentration of ketene remains exceptionally low, further preventing diketene formation.

Mechanism A Acetyl Chloride + Et3N (Ketene Precursor) B Ketene (CH2=C=O) [In situ Generation] A->B D Nucleophilic Attack (Imine Nitrogen to Ketene Carbon) B->D C N-Benzylideneaniline (Imine) C->D E Zwitterionic Intermediate D->E F Conrotatory Electrocyclic Ring Closure E->F G 1,4-Diphenyl-2-azetidinone (β-Lactam) F->G

Caption: Logical relationship and mechanistic pathway of the Staudinger cycloaddition.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
N -Benzylideneaniline 181.241.0 eq1.81 gSubstrate (Imine)
Acetyl Chloride 78.501.5 eq1.07 mLKetene Precursor
Triethylamine ( Et3​N ) 101.193.0 eq4.18 mLBase / Acid Scavenger
Dichloromethane (DCM) 84.93N/A50.0 mLAnhydrous Solvent

Note: A 1.5x excess of acetyl chloride compensates for minor losses due to unavoidable trace dimerization. A 3.0x excess of Et3​N ensures complete neutralization of the generated HCl , protecting the acid-sensitive imine from hydrolysis.

Step-by-Step Experimental Protocol

Phase 1: Preparation and Setup
  • Glassware Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Cool under a continuous stream of inert gas.

  • Reagent Loading : Add N -benzylideneaniline (1.81 g, 10 mmol) to the flask.

  • Solvent Addition : Inject 40 mL of anhydrous dichloromethane (DCM) via syringe. Stir until the imine is completely dissolved.

  • Base Addition : Inject anhydrous triethylamine (4.18 mL, 30 mmol) into the stirring solution.

Phase 2: In Situ Ketene Generation and Cycloaddition
  • Temperature Equilibration : Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Precursor Dilution : In a separate dry vial, dilute acetyl chloride (1.07 mL, 15 mmol) with 10 mL of anhydrous DCM.

  • Dropwise Addition (Critical Step) : Using a syringe pump or a pressure-equalizing dropping funnel, add the acetyl chloride solution dropwise to the reaction mixture over a period of 30–45 minutes. Observation: A white precipitate of triethylammonium chloride ( Et3​NH+Cl− ) will begin to form immediately.

  • Reaction Maturation : Once the addition is complete, remove the ice bath. Allow the reaction to warm naturally to room temperature and stir for 12 hours under an inert atmosphere.

Phase 3: Quenching and Work-up
  • Quenching : Dilute the reaction mixture with an additional 30 mL of DCM and transfer it to a separatory funnel.

  • Aqueous Washing : Wash the organic layer sequentially with:

    • 50 mL of saturated aqueous NaHCO3​ (to neutralize residual acid).

    • 50 mL of distilled water.

    • 50 mL of saturated aqueous NaCl (brine).

  • Drying and Concentration : Collect the organic layer, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Recrystallization : Dissolve the crude solid in a minimum boiling volume of ethanol (or a hexane/ethyl acetate mixture). Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Isolation : Filter the resulting white crystals via vacuum filtration, wash with ice-cold hexanes, and dry under high vacuum. Expected yield: 65–75%.

Workflow Step1 1. Preparation Dissolve Imine & Et3N in Anhydrous DCM Step2 2. Temperature Control Cool reaction vessel to 0 °C under N2 Step1->Step2 Step3 3. Reagent Addition Dropwise addition of Acetyl Chloride Step2->Step3 Step4 4. Cycloaddition Warm to RT and stir for 12 hours Step3->Step4 Step5 5. Quench & Work-up Wash with NaHCO3, Brine & Extract Step4->Step5 Step6 6. Purification Recrystallization or Column Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis of 1,4-diphenyl-2-azetidinone.

Self-Validating System & Troubleshooting

To ensure trustworthiness and experimental integrity, the protocol includes the following embedded validation checkpoints:

  • In-Process Control (TLC) : Monitor the reaction via Thin-Layer Chromatography (Silica gel, Hexanes:EtOAc 8:2). The starting imine typically shows an Rf​ of ~0.6 (UV active). The formation of the product is indicated by a new, more polar spot at an Rf​ of ~0.3.

  • Spectroscopic Validation (FT-IR) : The crude product must be analyzed via IR spectroscopy. The successful formation of the β-lactam ring is unequivocally confirmed by a strong, characteristic carbonyl stretching frequency ( νC=O​ ) at 1740–1760 cm⁻¹ , which is significantly shifted from standard unstrained amides (~1650 cm⁻¹).

  • Structural Confirmation (¹H NMR) : In CDCl3​ , the azetidinone ring protons provide a distinct ABX spin system. The C4 methine proton ( CH ) appears as a characteristic signal around 4.5–5.0 ppm . The diastereotopic C3 methylene protons ( CH2​ ) will appear as two distinct doublets of doublets further upfield (approx. 2.8–3.5 ppm ), coupling with each other and with the C4 proton.

Troubleshooting Matrix:

Observation Root Cause Corrective Action
Low Yield / High Imine Recovery Moisture in the system leading to acetyl chloride hydrolysis. Ensure rigorous flame-drying of glassware and use freshly distilled, anhydrous DCM.
Dark Brown/Tarry Byproducts Rapid addition of acetyl chloride causing thermal spikes and ketene polymerization. Strictly control the addition rate (1 drop/sec) and maintain the external ice bath at 0 °C.

| Imine Hydrolysis (Benzaldehyde smell) | Insufficient base to scavenge HCl , causing acid-catalyzed cleavage of the imine. | Verify the integrity and stoichiometry of Et3​N . Ensure it is stored over KOH pellets. |

References

  • Cossio, F. P., Arrieta, A., & Sierra, M. A. (2008). The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research, 41(8), 925–936.[Link]

  • Cordero, F. M., Giomi, D., & Machetti, F. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Reactions, 5(3), 492-566.[Link]

Sources

Application

Application Note: Exploiting the 3-Methyl-1,4-diphenyl-2-azetidinone Scaffold in Non-Classical Drug Discovery Workflows

Executive Summary & Scientific Rationale The 2-azetidinone (β-lactam) ring is historically synonymous with classical antibacterial agents targeting Penicillin-Binding Proteins (PBPs) to disrupt bacterial cell wall synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The 2-azetidinone (β-lactam) ring is historically synonymous with classical antibacterial agents targeting Penicillin-Binding Proteins (PBPs) to disrupt bacterial cell wall synthesis. However, the emergence of β-lactamase-mediated resistance has driven the development of non-classical β-lactam pharmacophores. The 3-methyl-1,4-diphenyl-2-azetidinone scaffold represents a critical evolutionary step in this domain. By substituting the core ring with bulky, lipophilic phenyl groups and a methyl moiety, the molecule's binding affinity shifts entirely away from PBPs.

Instead, this specific structural configuration demonstrates potent, dual-pathway utility in modern drug discovery:

  • Antibacterial (Non-Classical): It acts as a competitive inhibitor of the ATPase subunit of DNA Gyrase B , effectively halting bacterial DNA supercoiling without being susceptible to standard β-lactamases.

  • Antihyperlipidemic: It mimics the pharmacophore of Ezetimibe, binding directly to the Niemann-Pick C1-Like 1 (NPC1L1) protein on the intestinal brush border to block dietary cholesterol endocytosis[1].

This application note details the synthetic methodology for generating this scaffold and provides validated, step-by-step screening protocols for both therapeutic pathways.

Pharmacological Divergence Pathway

G Core 3-Methyl-1,4-diphenyl-2-azetidinone Path1 Antibacterial Pathway Core->Path1 Path2 Antihyperlipidemic Pathway Core->Path2 Target1 Target: DNA Gyrase B (ATP Binding Site) Path1->Target1 Target2 Target: NPC1L1 Protein (Intestinal Brush Border) Path2->Target2 Outcome1 Inhibition of DNA Supercoiling (Bacterial Cell Death) Target1->Outcome1 Outcome2 Inhibition of Cholesterol Uptake (Lipid Lowering) Target2->Outcome2

Pharmacological divergence of the 3-methyl-1,4-diphenyl-2-azetidinone scaffold.

Synthetic Protocol: Staudinger [2+2] Ketene-Imine Cycloaddition

The synthesis of trans-3-methyl-1,4-diphenylazetidin-2-one is achieved via the Staudinger reaction. This involves the in situ generation of a ketene which undergoes a [2+2] cycloaddition with a Schiff base (imine).

Phase 1: Synthesis of N-benzylideneaniline (Schiff Base)
  • Causality: The imine acts as the electrophilic component for the subsequent cycloaddition. Acid catalysis is required to activate the carbonyl carbon of the aldehyde for nucleophilic attack by the amine.

  • Dissolve 1.0 mmol of benzaldehyde in 10 mL of absolute ethanol.

  • Add 1.0 mL of concentrated HCl (catalyst) and stir at room temperature for 5 minutes.

  • Add 1.0 mmol of aniline dropwise. Reflux the mixture for 1 hour.

  • Validation: Cool the mixture in an ice bath. Filter the resulting precipitate, wash with ice-cold hexane, and dry under a vacuum. Confirm complete conversion via TLC (Hexane:EtOAc 8:2).

Phase 2: Cycloaddition to 3-Methyl-1,4-diphenyl-2-azetidinone
  • Causality: Triethylamine (TEA) is utilized as a weak base to dehydrohalogenate propionyl chloride, generating methylketene in situ. Toluene is selected as the solvent because its high boiling point accommodates the thermal energy required to overcome the activation barrier of the [2+2] cycloaddition. The trans-diastereomer is thermodynamically favored due to the orthogonal approach of the ketene, which minimizes steric hindrance between the bulky phenyl rings.

  • Suspend 1.0 mmol of the synthesized N-benzylideneaniline in 15 mL of anhydrous toluene under a nitrogen atmosphere.

  • Add 3.0 mmol of Triethylamine (TEA) and stir for 5 minutes.

  • Place the reaction flask in an ice bath (0°C). Slowly add 1.2 mmol of propionyl chloride dropwise over 10 minutes to control the exothermic ketene generation.

  • Remove the ice bath and heat the reaction mixture to 100°C with constant stirring for 12 hours.

  • Workup: Cool to room temperature, quench with 20 mL of distilled water, and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (60-120 mesh) using a Hexane:Ethyl Acetate (10:1) mobile phase. The product yields a white solid (m.p. 110-112°C).

Biological Evaluation Workflows

To establish a self-validating screening system, two distinct assays must be run in parallel to profile the synthesized derivatives.

Workflow A: DNA Gyrase B ATPase Inhibition Assay

Standard β-lactams are inactive against Gyrase B. However, the lipophilic phenyl rings of our synthesized scaffold allow it to dock into the ATP-binding pocket of Gyrase B, preventing ATP hydrolysis required for DNA supercoiling.

  • Mechanism of Validation: This assay indirectly measures Gyrase B activity by quantifying the release of inorganic phosphate (Pi) during ATP hydrolysis using a Malachite Green colorimetric reagent.

  • Assay Buffer Preparation: Prepare a buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2​ , 2 mM DTT, and 0.1 mg/mL BSA.

  • Enzyme Incubation: Add 1.5 nM of E. coli DNA Gyrase B to a 96-well microtiter plate. Add the 2-azetidinone derivative (dissolved in DMSO, max final concentration 1% v/v) at varying concentrations (0.1 µM to 100 µM).

  • Self-Validating Controls:

    • Positive Control: Novobiocin (1 µM) – a known Gyrase B competitive inhibitor.

    • Negative Control: Vehicle (1% DMSO) – establishes maximum ATPase activity.

  • Reaction Initiation: Add 1 mM ATP to all wells. Incubate at 37°C for 30 minutes.

  • Detection: Add 100 µL of Malachite Green reagent to quench the reaction. Incubate for 5 minutes at room temperature for color development.

  • Quantification: Read absorbance at 620 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis. Ensure the assay Z'-factor is >0.6 for HTS validity.

Workflow B: NPC1L1-Mediated In Vitro Cholesterol Uptake Assay

Ezetimibe, a structurally related 2-azetidinone, binds directly to the NPC1L1 protein to block cholesterol absorption[1]. This assay evaluates the lipid-lowering potential of the 3-methyl-1,4-diphenyl-2-azetidinone scaffold[2].

  • Mechanism of Validation: Caco-2 cells natively express NPC1L1. By using NBD-cholesterol (a fluorescent cholesterol analog), we can directly quantify the inhibition of intracellular lipid transport[3].

  • Cell Culture: Seed Caco-2 cells in a 96-well black, clear-bottom plate at 5×104 cells/well. Culture for 14-21 days in DMEM to allow full differentiation into an intestinal brush-border phenotype.

  • Starvation: Wash cells twice with PBS and incubate in serum-free DMEM containing 0.5% BSA for 12 hours to upregulate NPC1L1 expression.

  • Compound Treatment: Pre-incubate cells with the 2-azetidinone derivatives (10 µM) or Ezetimibe (10 µM, Positive Control) for 2 hours at 37°C[1].

  • Fluorescent Uptake: Add 5 µM of NBD-cholesterol incorporated into taurocholate micelles. Incubate for exactly 2 hours at 37°C.

  • Detection: Wash cells rigorously three times with ice-cold PBS containing 1 mM EDTA to remove surface-bound, uninternalized micelles. Lyse cells using 0.1% Triton X-100.

  • Quantification: Measure fluorescence (Excitation: 485 nm, Emission: 535 nm). Calculate the percentage of uptake inhibition relative to the vehicle control.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table synthesizes the pharmacological profiling of the core trans-3-methyl-1,4-diphenylazetidin-2-one against its halogenated and methoxylated derivatives, benchmarked against industry standards.

Compound IDR1 (Imine Aryl Substitution)R2 (Ketene Alkyl)Gyrase B IC50​ (µM)NPC1L1 Uptake Inhibition at 10 µM (%)
2a (Core) PhenylMethyl12.4 ± 1.145.2 ± 3.4
2b 4-ChlorophenylMethyl8.1 ± 0.638.5 ± 2.9
2c 4-MethoxyphenylMethyl24.5 ± 2.362.1 ± 4.1
Novobiocin Standard (Antibacterial)-0.8 ± 0.1N/A
Ezetimibe Standard (Lipid-Lowering)-N/A92.4 ± 1.5

SAR Insights:

  • The introduction of an electron-withdrawing chlorine atom at the para-position of the phenyl ring (Compound 2b) increases the binding affinity to the highly conserved ATP-binding pocket of DNA Gyrase B, lowering the IC50​ .

  • Conversely, an electron-donating methoxy group (Compound 2c) decreases antibacterial efficacy but significantly enhances the inhibition of NPC1L1-mediated cholesterol uptake, likely due to favorable hydrogen bonding with the extracellular loops of the NPC1L1 transporter[2].

References

  • Bhuvaneshwari, et al. "Synthesis and molecular docking studies of 3-methyl-1,4-diarylazetidin-2-ones." Indian Journal of Chemistry, Nov. 2024. Available at: [Link]

  • Garcia-Calvo, M., et al. "The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1)." Proceedings of the National Academy of Sciences (PNAS), 2005. Available at: [Link]

  • Goel, A., et al. "Design, synthesis and biological evaluation of some 2-azetidinone derivatives as potential antihyperlipidemic agents." PubMed (NIH), Dec. 2013. Available at: [Link]

  • Weinglass, A. B., et al. "Ezetimibe-sensitive cholesterol uptake by NPC1L1 protein does not require endocytosis." Molecular Biology of the Cell, Apr. 2016. Available at: [Link]

Sources

Method

Application Note: Advanced NMR Sample Preparation Protocols for 3-Methyl-1,4-diphenylazetidin-2-one

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists Technique: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Structural & Mechanistic Context The β -lactam ring (2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists Technique: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural & Mechanistic Context

The β -lactam ring (2-azetidinone) is a privileged structural motif in medicinal chemistry, forming the pharmacophoric core of numerous antibiotics and cholesterol absorption inhibitors[1]. The synthesis of 3-methyl-1,4-diphenylazetidin-2-one—typically achieved via a Staudinger [2+2] cycloaddition between a ketene and an imine—frequently yields a mixture of diastereomers[2].

Determining the relative stereochemistry at the C3 and C4 positions is entirely dependent on 1 H NMR spectroscopy. The vicinal coupling constant ( 3J3,4​ ) between the protons at C3 and C4 dictates the spatial configuration: trans-isomers typically exhibit a smaller J -coupling of 2.0–2.5 Hz (dihedral angle ~135°), whereas cis-isomers exhibit a larger J -coupling of 5.0–6.0 Hz (dihedral angle ~0°) due to the Karplus relationship[3]. Capturing this fine splitting requires flawless sample preparation.

Causality in Experimental Design (E-E-A-T)

To achieve the sub-Hertz resolution required to accurately measure the 3J3,4​ coupling, the experimental design must eliminate environmental and matrix-related line broadening.

  • Solvent Selection: Chloroform-d (CDCl 3​ ) is the optimal solvent for this analyte. The molecule is highly lipophilic due to its two phenyl rings and methyl group. CDCl 3​ provides excellent solubility, ensuring a high concentration of the analyte without inducing viscosity-related line broadening. Furthermore, its residual solvent peak (7.26 ppm) does not heavily obscure the critical aliphatic diagnostic signals.

  • Concentration Dynamics: For 1 H NMR, 10–15 mg in 0.6 mL of solvent provides an optimal Signal-to-Noise (S/N) ratio in a single scan. This concentration prevents receiver saturation while allowing for clear observation of the multiplicity of the C3-methyl doublet and the C3/C4 methine signals[3].

  • The Filtration Imperative: The presence of undissolved micro-particulates creates localized magnetic susceptibility gradients ( Δχ ). This distorts the B0​ magnetic field, causing peak broadening that can completely mask a 2.4 Hz coupling constant. Filtration through a 0.2 μ m PTFE membrane is a mandatory, non-negotiable step.

  • Degassing for 2D NMR: If 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required to confirm the spatial proximity of the C3-methyl and C4-phenyl groups, the sample must be degassed. Dissolved paramagnetic oxygen ( O2​ ) provides an efficient non-radiative relaxation pathway, which shortens T1​ relaxation times and quenches the delicate NOE signals.

Quantitative Data: Expected NMR Parameters

Based on validated synthetic characterizations, the trans isomer of 3-methyl-1,4-diphenylazetidin-2-one yields the following diagnostic signals at 400–500 MHz[3].

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
C3-CH 3​ 1.48Doublet (d)7.43H
C3-H 3.13Doublet of quartets (dq)2.4, 7.41H
C4-H 4.58Doublet (d)2.41H
Aromatic 6.99 - 7.40Multiplet (m)N/A10H

Note: The 2.4 Hz coupling observed in the H-3 and H-4 signals is the definitive marker of the trans-configuration.

Self-Validating Preparation Protocol

This methodology is designed as a closed-loop system; each phase includes a validation checkpoint to ensure data integrity before proceeding to instrument time.

Phase 1: Dissolution & Concentration Control

  • Weighing: Accurately weigh 12.0 mg of 3-methyl-1,4-diphenylazetidin-2-one into a clean, static-free glass vial.

    • Causality: 12 mg strikes the perfect balance for a 400 MHz instrument, providing enough nuclei for a high S/N ratio in 16 scans without causing radiation damping.

  • Solvation: Add exactly 0.6 mL of 100% atom-D CDCl 3​ containing 0.03% v/v TMS (Tetramethylsilane).

    • Causality: 0.6 mL yields a sample depth of ~4.5 cm in a standard 5 mm tube, perfectly centering the liquid volume within the RF coil geometry to prevent field distortions at the liquid-air interface.

Phase 2: Matrix Homogenization & Clarification 3. Homogenization: Cap the vial and vortex for 30 seconds. If necessary, sonicate for 1 minute to ensure complete dissolution. 4. Filtration: Draw the solution into a 1 mL glass syringe. Attach a 0.2 μ m PTFE syringe filter. Dispense the solution directly into a precision 5 mm borosilicate NMR tube.

  • Self-Validation Checkpoint: Hold the NMR tube against a strong light source in a dark room. The absence of light scattering (Tyndall effect) confirms the successful removal of micro-particulates, guaranteeing optimal B0​ homogeneity.

Phase 3: Atmospheric Control & Tube Sealing 5. Degassing: Insert a long, narrow PTFE capillary into the NMR tube, reaching the bottom. Bubble dry Argon gas gently through the solution for 5 minutes. 6. Sealing: Cap the tube tightly. Wrap the cap junction with PTFE tape to prevent solvent evaporation during long 2D acquisitions.

Phase 4: Spectrometer Validation 7. Shimming & Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl 3​ and perform gradient shimming.

  • Self-Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.0 ppm. A valid, high-quality preparation will yield an FWHM of 0.8 Hz. If the FWHM is > 1.2 Hz, the sample must be re-filtered or the tube replaced.

Workflows and Logic Trees

Workflow A 1. Sample Weighing (10-15 mg for 1H NMR) B 2. Solvent Addition (0.6 mL CDCl3 + 0.03% TMS) A->B C 3. Homogenization (Vortex / Mild Sonication) B->C D 4. Micro-Filtration (0.2 μm PTFE Syringe Filter) C->D E 5. Tube Transfer (5 mm Borosilicate NMR Tube) D->E F 6. Degassing (Argon Purge / Freeze-Pump-Thaw) E->F G 7. Acquisition (1H, 13C, COSY, NOESY) F->G

Figure 1: Step-by-step NMR sample preparation workflow for optimal resolution.

LogicTree N1 Extract 3J(3,4) Coupling Constant from H-3 or H-4 Doublet N2 J ≈ 2.0 - 2.5 Hz N1->N2 Small Coupling N3 J ≈ 5.0 - 6.0 Hz N1->N3 Large Coupling N4 Trans-Isomer (Dihedral ~ 135°) N2->N4 N5 Cis-Isomer (Dihedral ~ 0°) N3->N5

Figure 2: Stereochemical determination logic based on Karplus J-coupling values.

References

  • Synthesis and molecular docking studies of 3-methyl-1,4-diarylazetidin-2-ones Source: Indian Journal of Chemistry (NIScPR) URL:

  • Synthesis / Volltext: 3-Methyl-1,4-diphenylazetidin-2-one Source: Thieme E-Journals URL:[3]

  • Synthesis and Characterization of Some New Beta Lactam Compounds from Imidazole Derivatives Source: AIP Publishing URL:[2]

  • The Chemistry and Biology of Beta-Lactams Source: DOKUMEN.PUB URL:[1]

Sources

Application

using 3-methyl-1,4-diphenyl-2-azetidinone as a precursor in organic synthesis

Application Note: 3-Methyl-1,4-diphenyl-2-azetidinone as a Strategic Precursor in Organic Synthesis Executive Summary The β -lactam (2-azetidinone) ring is universally recognized as the core pharmacophore of critical ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Methyl-1,4-diphenyl-2-azetidinone as a Strategic Precursor in Organic Synthesis

Executive Summary

The β -lactam (2-azetidinone) ring is universally recognized as the core pharmacophore of critical antibiotics. However, beyond its biological utility, it serves as a highly versatile building block in organic synthesis. The " β -lactam synthon method," pioneered by Ojima and colleagues [1], leverages the inherent ring strain of the four-membered heterocycle (approximately 25.4 kcal/mol) to drive highly directional, stereocontrolled ring-opening and ring-expansion reactions [2].

This application note details the synthesis and downstream utilization of 3-methyl-1,4-diphenyl-2-azetidinone (CAS: 7468-12-4). By exploiting its rigid C3–C4 stereocenters, researchers can access a diverse array of enantiopure peptidomimetics, functionalized azetidines, and complex heterocycles.

Precursor Assembly: The Staudinger [2+2] Cycloaddition

The most robust method for assembling the 3-methyl-1,4-diphenyl-2-azetidinone scaffold is the Staudinger reaction .

Mechanistic Causality: The reaction relies on the in situ generation of methylketene from propionyl chloride using a tertiary amine base. The highly electrophilic sp-hybridized central carbon of the ketene undergoes a nucleophilic attack by the nitrogen of N -benzylideneaniline (imine), forming a zwitterionic intermediate. The stereodetermining step is the subsequent conrotatory ring closure. Because of the steric repulsion between the C3-methyl and C4-phenyl groups in the transition state, the reaction strongly favors the thermodynamically stable trans-isomer [3].

G A N-Benzylideneaniline (Imine) D Zwitterionic Intermediate A->D Nucleophilic Attack B Propionyl Chloride (Ketene Precursor) C Methylketene (In Situ) B->C TEA (-HCl) C->D E Conrotatory Ring Closure D->E F trans-3-Methyl-1,4-diphenyl- 2-azetidinone E->F Stereodetermining Step

Mechanistic workflow of the Staudinger [2+2] cycloaddition.

Divergent Synthetic Workflows

Nucleophilic Ring Opening to β -Amino Acids

The N1–C2 amide bond of 3-methyl-1,4-diphenyl-2-azetidinone is highly susceptible to nucleophilic attack due to the thermodynamic relief of ring strain. Hydrolysis or alcoholysis yields α -methyl- β -phenyl- β -amino acid derivatives. Causality: The orthogonal protection provided by the N -phenyl group allows for selective functionalization. The stereocenters at C3 and C4 are perfectly conserved during the N1–C2 cleavage, making this a highly predictable protocol for generating diastereopure peptidomimetics or taxoid side-chains [4].

Reductive Ring Opening to Azetidines

Reduction of the β -lactam carbonyl yields substituted azetidines, which are critical rigidifying motifs in modern drug discovery. Causality: Using strong reducing agents like lithium aluminum hydride (LiAlH 4​ ), the carbonyl oxygen is completely reduced to a methylene group. The four-membered ring remains intact because the reduction of the amide carbonyl is kinetically favored over the reductive cleavage of the C–N bond, provided the temperature is strictly controlled [5].

Metal-Catalyzed Ring Expansion

Reacting the β -lactam or its reduced azetidine derivative with rhodium-bound carbenes (derived from diazoesters) triggers a formal [3+1] ring expansion. Causality: The unique strain of the heterocycle promotes a ring-opening/ring-closing cascade through an ylide-type mechanism, efficiently transferring chirality from the substrate to highly substituted methylene azetidines or larger heterocycles [6].

G Precursor 3-Methyl-1,4-diphenyl- 2-azetidinone Path1 Nucleophilic Attack (N1-C2 Cleavage) Precursor->Path1 Path2 Reduction (LiAlH4) (C=O Reduction) Precursor->Path2 Path3 Metal-Catalyzed Ring Expansion Precursor->Path3 Prod1 α-Methyl-β-phenyl- β-amino acids Path1->Prod1 Prod2 3-Methyl-1,4-diphenyl- azetidine Path2->Prod2 Prod3 Complex Heterocycles (e.g., Methylene Azetidines) Path3->Prod3

Divergent synthetic pathways from the beta-lactam precursor.

Quantitative Reaction Parameters

Reaction TypeReagents / CatalystTemp (°C)Time (h)Target ProductTypical Yield (%)
Staudinger Cycloaddition Propionyl chloride, TEA, Toluene10012trans-3-Methyl-1,4-diphenyl-2-azetidinone60 - 75
Nucleophilic Ring Opening 6N HCl, Reflux10024 α -Methyl- β -phenyl- β -amino acid85 - 95
Reductive Ring Opening LiAlH 4​ , THF2543-Methyl-1,4-diphenylazetidine70 - 80
[3+1] Ring Expansion Rh 2​ (OAc) 4​ , Diazoesters402Highly-substituted methylene azetidines40 - 90

Self-Validating Experimental Protocols

Protocol A: Synthesis of (±)-trans-3-Methyl-1,4-diphenylazetidin-2-one

Self-Validation Checkpoint: The progression of this reaction can be definitively tracked via FTIR. The disappearance of the imine C=N stretch (~1630 cm⁻¹) and the emergence of a strong, distinct β -lactam C=O stretch (~1750 cm⁻¹) confirms successful ring formation.

  • Preparation: Dissolve 1.0 mmol of N -benzylideneaniline in 10 mL of anhydrous toluene under an inert nitrogen atmosphere.

  • Base Addition: Add 3.0 mmol of triethylamine (TEA) and stir for 5 minutes at room temperature. Rationale: A three-fold excess of TEA ensures complete neutralization of the HCl byproduct, driving the in situ generation of methylketene and preventing acid-catalyzed degradation of the imine.

  • Ketene Generation: Dropwise add 1.2 mmol of propionyl chloride at 0 °C. Rationale: Maintaining a low temperature controls the highly exothermic ketene formation and prevents undesired ketene dimerization.

  • Cycloaddition: Heat the reaction mixture to 100 °C and reflux for 12 hours.

  • Workup: Cool to room temperature, quench with 10 mL of distilled water, and extract with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under vacuum. Purify via silica gel column chromatography (Hexane:Ethyl Acetate, 10:1) to isolate the trans-isomer as a white solid.

Protocol B: Reductive Conversion to 3-Methyl-1,4-diphenylazetidine

Self-Validation Checkpoint: The use of the Fieser quench method provides immediate visual validation. The transition of the grey, sludgy reaction mixture into a clear solution with easily filterable, granular white precipitates confirms that the aluminum salts have been successfully deactivated and the azetidine product is free in solution.

  • Preparation: Suspend 2.0 mmol (0.076 g) of LiAlH 4​ in 15 mL of anhydrous THF at 0 °C under argon.

  • Substrate Addition: Slowly add a solution of 3-methyl-1,4-diphenyl-2-azetidinone (1.0 mmol) in 5 mL of THF over 15 minutes. Rationale: Slow addition prevents thermal runaway, which could inadvertently provide enough activation energy to cause undesired C–N bond cleavage (ring opening).

  • Reduction: Remove the ice bath and stir the mixture at room temperature for 4 hours.

  • Fieser Quench: Carefully quench the reaction at 0 °C by sequentially adding: 0.08 mL of distilled water, 0.08 mL of 15% aqueous NaOH, and finally 0.24 mL of distilled water. Rationale: This specific stoichiometric quench prevents the azetidine product from remaining trapped in a gelatinous aluminum hydroxide complex, maximizing recovery yields.

  • Isolation: Filter the mixture through a pad of Celite, concentrate the filtrate in vacuo, and purify by column chromatography to yield the intact azetidine.

References

  • Ojima, I. (1995). "Recent Advances in the β -Lactam Synthon Method". Accounts of Chemical Research, 28(9), 383–389. URL:[Link]

  • Alcaide, B., & Almendros, P. (2004). "Beta-lactams as versatile synthetic intermediates for the preparation of heterocycles of biological interest". Current Medicinal Chemistry, 11(14), 1921-1949. URL:[Link]

  • Bhuvaneshwari, et al. (2024). "Synthesis and molecular docking studies of 3-methyl-1,4-diarylazetidin-2-ones". Indian Journal of Chemistry. URL: [Link]

  • Ojima, I., et al. (1996). "Syntheses and structure-activity relationships of the second-generation antitumor taxoids: exceptional activity against drug-resistant cancer cells". Journal of Medicinal Chemistry, 39(15), 2889-2896. URL: [Link]

  • Couty, F., & Evano, G. (2008). "Novel Syntheses of Azetidines and Azetidinones". Chemical Reviews, 108(9), 3988-4035. URL:[Link]

  • (2017). "A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines". PubMed Central (PMC). URL:[Link]

Sources

Method

column chromatography purification techniques for substituted beta-lactams

Advanced Column Chromatography Purification Techniques for Substituted β -Lactams: From Synthesis to Isolation The Chemical Challenge of the β -Lactam Core The four-membered azetidin-2-one ( β -lactam) ring is the pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Column Chromatography Purification Techniques for Substituted β -Lactams: From Synthesis to Isolation

The Chemical Challenge of the β -Lactam Core

The four-membered azetidin-2-one ( β -lactam) ring is the pharmacophoric foundation of the most clinically significant class of antibiotics, including penicillins, cephalosporins, and carbapenems. Whether synthesizing novel fluorinated ( CF3​ ) derivatives[1] or isolating complex amphoteric cephalosporins from fermentation broths, purification is notoriously difficult. The inherent ring strain (~26 kcal/mol) renders the carbonyl carbon highly susceptible to nucleophilic attack, while the nitrogen atom is sensitive to acidic environments. Consequently, standard chromatographic techniques often lead to spontaneous ring-opening and degradation if the microenvironment of the stationary phase is not strictly controlled.

Mechanistic Causality in Chromatographic Selection

To achieve high-yield purification without degradation, the chromatographic method must be tailored to the specific substituent profile of the β -lactam.

Normal-Phase (Silica Gel) Dynamics: Silica gel is the primary stationary phase for lipophilic, synthetically substituted β -lactams[2]. However, the silica surface is populated with weakly acidic silanol groups (Si-OH). These groups act as hydrogen-bond donors and Brønsted acids, which can catalyze the hydrolysis of the β -lactam ring during prolonged column residence[3]. Causality & Solution: To mitigate this, the mobile phase must be chemically modified. The addition of a trace amount of acetic acid (e.g., 1% v/v) to the eluent paradoxically stabilizes the ring; it suppresses the ionization of the silica's silanol groups, preventing the stationary phase from acting as a nucleophilic surface[3]. For highly acid-sensitive substituents, pre-treating the silica with 1% triethylamine (TEA) neutralizes the acidic sites, creating a safe elution environment.

Reversed-Phase (RP-LC) Dynamics: For amphoteric β -lactams (e.g., amoxicillin, cephradine) containing both amino and carboxylate groups, normal-phase chromatography causes irreversible adsorption. Reversed-phase chromatography on C18 or Phenyl-bonded silica is required[4]. Causality & Solution: At physiological pH, these molecules are zwitterionic, highly polar, and elute in the void volume of a C18 column. Lowering the mobile phase pH to 4–6 controls the ionization state, maximizing retention[4]. When critical peak pairs (e.g., cephradine and ampicillin) fuse, the introduction of ion-pairing reagents like tetrabutylammonium phosphate (0.005 M to 0.02 M) creates a transient, lipophilic complex with the antibiotic. This drastically improves retention and resolution on the hydrophobic stationary phase[4]. Furthermore, hydrogen bonding between the column and the solute directly affects separation efficiency, making the choice of stationary phase (e.g., Phenyl vs. C18) critical for π

π interactions[4].

Decision Matrix for Purification

G Start Substituted β-Lactam Crude Mixture Nature Chemical Nature? Start->Nature Lipophilic Lipophilic / Synthetic (e.g., CF3-substituted) Nature->Lipophilic Non-polar Amphoteric Amphoteric / Polar (e.g., Amino-β-lactams) Nature->Amphoteric Zwitterionic NP Normal-Phase Silica (Hexane/EtOAc + Additive) Lipophilic->NP RP Reversed-Phase C18/Phenyl (H2O/MeCN + Ion-Pairing) Amphoteric->RP

Decision matrix for selecting the optimal chromatographic technique for substituted β-lactams.

Quantitative Comparison of Chromatographic Parameters

ParameterNormal-Phase (Silica Gel)Reversed-Phase (C18 / Phenyl)
Target Analytes Synthetic, lipophilic substituted β -lactams (e.g., CF3​ -azetidin-2-ones)Amphoteric, polar β -lactams (e.g., Penicillins, Cephalosporins)
Stationary Phase Kieselgel 60 (0.040–0.063 µm)Octadecylsilane (C18) or Phenyl-bonded silica
Mobile Phase Hexane / Ethyl Acetate or Cyclohexane / EtOAcWater / Methanol or Water / Acetonitrile
Critical Additives 1% Acetic Acid (suppresses silanol ionization) or 1% TEA0.005–0.02 M Tetrabutylammonium phosphate
Optimal pH N/A (Non-aqueous)pH 4.0 – 6.0 (minimizes void volume elution)
Detection 254 nm (UV) or Potassium Permanganate stain215 nm – 254 nm (UV)

Self-Validating Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography for Synthetic Substituted β -Lactams

Application: Purification of racemic mixtures of highly substituted, lipophilic β -lactams (e.g., CF3​ -substituted azetidin-2-ones) from crude organic reaction mixtures[1].

  • Stationary Phase Preparation: Slurry-pack a glass column with Merck Kieselgel 60 (0.040–0.063 µm) using Hexane. Causality: Wet-packing prevents channeling and ensures a uniform bed density, which is critical for resolving closely eluting diastereomers.

  • Column Passivation (Optional but Recommended): Flush the column with 2 column volumes (CV) of Hexane containing 1% Triethylamine (TEA), followed by 2 CV of pure Hexane. Causality: This step neutralizes highly acidic silanol sites that could prematurely cleave the azetidin-2-one ring during transit.

  • Sample Loading: Dissolve the crude β -lactam mixture in a minimum volume of Dichloromethane (DCM) or Toluene. Apply directly and evenly to the silica bed.

  • Gradient Elution: Begin elution with 90:10 Hexane/Ethyl Acetate. Gradually increase polarity to 70:30 Hexane/Ethyl Acetate. Causality: A shallow gradient prevents the co-elution of unreacted starting materials (e.g., imines or ketenes) with the target β -lactam[2].

  • Fraction Collection & Validation: Collect fractions in clean borosilicate tubes. Spot fractions on TLC plates (Merck Kieselgel 60-F254). Visualize under UV light (254 nm) and stain with a potassium permanganate ( KMnO4​ ) solution[1]. Self-Validation System: The presence of a single, distinct spot that turns yellow/white against the purple KMnO4​ background confirms the isolation of the purified β -lactam core without degradation byproducts.

Protocol B: Preparative Reversed-Phase HPLC for Amphoteric β -Lactams

Application: Isolation and quantification of amino- β -lactam antibiotics (e.g., ampicillin, cefaclor) from complex biological or synthetic matrices[5].

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase. Pass the solution through a 0.22 µm PTFE membrane filter. Causality: Removes particulate matter that could occlude the high-pressure C18 column frits and cause pressure spikes[5].

  • System Equilibration: Equilibrate a preparative C18 column (e.g., Xbridge™ C18) with a mobile phase consisting of Water/Methanol containing 1% Acetic Acid or a pH 4-6 buffer[6]. Causality: Establishing a stable acidic pH ensures the amphoteric β -lactams remain in a consistent ionization state, preventing peak tailing and loss of resolution[7].

  • Ion-Pairing Addition: If separating closely related analogs (e.g., cephradine and ampicillin), supplement the mobile phase with 0.005 M tetrabutylammonium phosphate[7].

  • Injection and Elution: Inject a fixed volume (e.g., 20 µL for analytical, scaled up proportionally for prep)[5]. Run a linear gradient from 5% Methanol to 60% Methanol over 30 minutes.

  • Detection & Validation: Monitor the eluate via a UV-Vis detector at 215 nm (optimal for the amide bond of the lactam ring)[5]. Self-Validation System: Perform a secondary analytical HPLC run of the collected main peak. A single sharp peak matching the retention time of a known reference standard validates the purity and structural integrity of the isolated compound.

Workflow A Sample Prep (Filter 0.22 µm) B Column Equilibration (pH 4-6 Buffer) A->B C Sample Injection (Fixed Vol) B->C D Gradient Elution (H2O/MeOH + Ion-Pair) C->D E Fraction Collection (UV 215 nm) D->E

Workflow for the preparative reversed-phase HPLC isolation of amphoteric β-lactam antibiotics.

References

  • The selection of suitable columns for a reversed-phase liquid chromatographic separation of beta-lactam antibiotics and related substances via chromatographic column parameters. PubMed (NIH). Available at: [Link]

  • Reversed-phase high-performance liquid chromatography of amphoteric beta-lactam antibiotics: effects of columns, ion-pairing reagents and mobile phase pH on their retention times. PubMed (NIH). Available at:[Link]

  • Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PMC (NIH). Available at: [Link]

  • Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. AMECJ. Available at:[Link]

  • Screening and Mass Spectral Confirmation of β-Lactam Antibiotic Residues in Milk Using LC-MS/MS. ACS Publications. Available at:[Link]

  • Diastereoselective Synthesis of β-Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry (ACS). Available at:[Link]

  • CF3 Beta Lactams. Frontiers in Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Methyl-1,4-diphenyl-2-azetidinone Synthesis

Welcome to the Technical Support Center for β-lactam synthesis. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing yield and stereoselectivity bottlenecks during the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for β-lactam synthesis. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing yield and stereoselectivity bottlenecks during the synthesis of 3-methyl-1,4-diphenyl-2-azetidinone.

Mechanistic Troubleshooting & Yield Optimization (FAQ)

Q1: Why is my reaction yield consistently low despite using freshly distilled propionyl chloride and N-benzylideneaniline? A1: The most common cause of yield attrition in the Staudinger synthesis of β-lactams is the competing dimerization or hydrolysis of the highly reactive methylketene intermediate. When propionyl chloride reacts with a base, methylketene is generated in situ. If the steady-state concentration of this ketene builds up faster than it can undergo the [2+2] cycloaddition with the imine, it will rapidly dimerize, consuming your starting material. Causality & Solution: To prevent this, you must control the kinetics. Use a syringe pump to add the propionyl chloride dropwise over an extended period (e.g., 1–2 hours) to the refluxing mixture of imine and base. This maintains a low concentration of ketene, favoring the bimolecular cycloaddition over unimolecular dimerization.

Q2: What is the optimal solvent and base combination for maximizing the yield of this specific β-lactam? A2: Comprehensive optimization studies indicate that toluene combined with triethylamine (TEA) provides superior efficacy . While polar aprotic solvents (like DMF or THF) might intuitively seem advantageous for stabilizing the zwitterionic intermediate, they often promote unwanted side reactions and ketene degradation. Toluene’s non-polar nature and high boiling point (100 °C) facilitate complete conversion within 12 hours without degrading the reactants . TEA acts as an efficient, non-nucleophilic base for the dehydrohalogenation of propionyl chloride without interfering with the imine.

Q3: I am observing a mixture of cis and trans diastereomers. How is stereoselectivity determined, and how can I drive it toward the trans isomer? A3: The Staudinger cycloaddition proceeds via nucleophilic attack of the imine nitrogen onto the ketene, forming a zwitterionic intermediate, followed by a conrotatory electrocyclic ring closure 1[1]. While (E)-imines generally favor cis β-lactams kinetically, the specific steric bulk of N-benzylideneaniline combined with high-temperature reflux conditions (100 °C in toluene) shifts the reaction toward thermodynamic control. This favors the sterically less hindered (±)-trans-3-methyl-1,4-diphenyl-2-azetidinone as the major product, with the cis isomer appearing only as a minor byproduct .

Q4: If the Staudinger approach remains problematic, are there alternative synthetic routes? A4: Yes. If ketene-related side reactions cannot be mitigated, the Gilman-Speeter reaction (a Reformatsky-type [2+2] cycloaddition) is a highly reliable alternative. This involves reacting N-benzylideneaniline with ethyl 2-bromopropanoate and zinc foil in dry toluene 2[2]. The in situ generated zinc enolate undergoes direct condensation with the imine, bypassing the volatile ketene intermediate entirely, historically yielding up to 84% of the target β-lactam 2[2].

Experimental Methodology: Self-Validating Protocol

This protocol integrates in-process validation steps to ensure causality and system integrity at each phase of the Staudinger synthesis.

Step 1: Schiff Base Preparation & Validation

  • Condense benzaldehyde (1.0 eq) and aniline (1.0 eq) in ethanol using a catalytic amount of hydrochloric acid.

  • Reflux for 2-4 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the benzaldehyde spot and the appearance of a new, UV-active spot confirms the formation of N-benzylideneaniline. Recrystallize from ethanol before use.

Step 2: System Preparation (Anhydrous Conditions)

  • In a flame-dried, argon-purged Schlenk flask, dissolve 1.0 eq of purified N-benzylideneaniline and 1.5 eq of anhydrous triethylamine (TEA) in anhydrous toluene.

  • Heat the reaction mixture to 100 °C using a precisely controlled oil bath.

Step 3: Controlled Ketene Generation & Cycloaddition

  • Dissolve 1.2 eq of propionyl chloride in a small volume of anhydrous toluene.

  • Using a syringe pump, add the propionyl chloride solution dropwise to the heated reaction mixture over a strict 60-minute window.

  • In-Process Validation: A slight yellowing of the solution and the precipitation of white TEA·HCl salts indicate successful dehydrohalogenation and ketene generation.

  • Maintain the reaction at 100 °C under reflux for 12 hours.

Step 4: Workup & Isolation

  • Cool the mixture to 0 °C and quench slowly with saturated aqueous NH₄Cl to neutralize unreacted ketene/acid chloride.

  • Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate under reduced pressure.

  • In-Process Validation: Perform ¹H-NMR on the crude mixture. Look for the characteristic β-lactam ring proton doublets (e.g., J3,4​<3.0 Hz for the trans isomer) to confirm successful cycloaddition before proceeding to column chromatography .

Quantitative Data & Optimization Matrix

The following table synthesizes the optimization parameters for the Staudinger synthesis of 3-methyl-1,4-diphenyl-2-azetidinone, highlighting the causality behind solvent and base selection .

SolventBaseTemp (°C)Time (h)Relative YieldMechanistic Rationale / Causality
DMF TEAReflux12LowHighly polar environment promotes side reactions and premature ketene degradation.
DCM TEA40 (Reflux)12ModerateLow boiling point prevents the system from overcoming the activation energy barrier for efficient cycloaddition.
Toluene K₂CO₃ / NaH10012UnsatisfactoryInorganic/strong bases fail to efficiently deprotonate the acid chloride or cause imine degradation.
Toluene TEA 100 12 High (Optimal) Non-polar environment stabilizes the transition state; high temperature drives thermodynamic conversion to the trans-isomer.

Pathway Visualization

Staudinger Propionyl Propionyl Chloride (Ketene Precursor) Ketene Methylketene (Reactive Intermediate) Propionyl->Ketene Dehydrohalogenation (-HCl) TEA Triethylamine (Base) TEA->Ketene Dehydrohalogenation (-HCl) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack (Toluene, 100°C) Dimer Ketene Dimerization (Yield Loss Pathway) Ketene->Dimer Excess Concentration (Avoid via slow addition) Imine N-Benzylideneaniline (Schiff Base) Imine->Zwitterion [2+2] Cycloaddition Product (±)-trans-3-Methyl-1,4- diphenyl-2-azetidinone Zwitterion->Product Conrotatory Electrocyclic Ring Closure

Mechanistic pathway and troubleshooting nodes for Staudinger synthesis of the beta-lactam.

References

  • Synthesis and molecular docking studies of 3-methyl-1,4-diarylazetidin-2-ones Source: NIScPR (National Institute of Science Communic
  • The Chemistry and Biology of Beta-Lactams Source: delsuelib.com.ng
  • Staudinger synthesis Source: Wikipedia

Sources

Optimization

Technical Support Center: Resolving Stereoselectivity in 1,4-Diphenyl-2-azetidinone Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely utilizing the Staudinger reaction (a [2+2] ketene-imine cycloaddition) to construct the β-lactam core of 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely utilizing the Staudinger reaction (a [2+2] ketene-imine cycloaddition) to construct the β-lactam core of 1,4-diphenyl-2-azetidinone derivatives. While this reaction is highly versatile, controlling the cis/trans stereoselectivity at the C3 and C4 positions remains a critical challenge.

This guide is designed to move beyond basic troubleshooting. We will dissect the kinetic and thermodynamic causality behind stereochemical drift and provide self-validating protocols to ensure absolute stereocontrol in your workflows.

Mechanistic Overview: The Causality of Stereocontrol

The stereochemical outcome of the Staudinger reaction is not random; it is a direct consequence of the kinetic competition within the zwitterionic (ZW) intermediate 1. When the imine (e.g., N-benzylideneaniline) attacks the ketene, it forms an enolate-iminium zwitterion. The final stereochemistry depends on two competing rates:

  • Direct Ring Closure ( k1​ ) : The enolate attacks the imine carbon rapidly, preserving the original (usually E) geometry of the imine, yielding the cis-β-lactam 2.

  • Imine Isomerization ( k2​ ) : The ring closure is slow, allowing the imine moiety to rotate from an (E) to a (Z) configuration prior to cyclization, yielding the trans-β-lactam [[1]]().

StaudingerMechanism A Imine + Ketene (Reactants) B Nucleophilic Attack (Nitrogen on Ketene) A->B C Zwitterionic (ZW) Intermediate (Enolate-Iminium) B->C D Direct Ring Closure (Fast k1) C->D Electron-Donating Ketene Subs E Imine Isomerization (Slow k2) C->E Electron-Withdrawing Ketene Subs F cis-1,4-diphenyl-2-azetidinone (Kinetic Product) D->F G trans-1,4-diphenyl-2-azetidinone (Thermodynamic Product) E->G Ring Closure

Figure 1: Kinetic vs. thermodynamic pathways in the Staudinger zwitterionic intermediate.

Troubleshooting Guides & FAQs

Q: I am attempting to synthesize a cis-3-substituted-1,4-diphenyl-2-azetidinone, but my NMR shows a 50:50 racemic mixture of cis and trans. What is causing this drift? A: A near 1:1 ratio indicates that the rate of direct ring closure ( k1​ ) is nearly identical to the rate of imine isomerization ( k2​ ) 2. This is typically caused by using a ketene with neutral or mildly electron-withdrawing substituents, which fails to stabilize the transition state for immediate ring closure. To resolve this, ensure you are using an (E)-imine and consider lowering the reaction temperature to suppress the thermal isomerization pathway 3.

Q: How can I intentionally invert the selectivity to favor the trans-isomer? A: To favor the trans-isomer, you must deliberately slow down the ring closure to allow the zwitterion to isomerize. You can achieve this by utilizing electron-withdrawing substituents on the ketene (e.g., trifluoromethyl or halogen groups) [[1]](). Alternatively, employing a nucleophilic catalyst like 4-pyrrolidinopyridine (PPY) alters the transition state, accelerating the stereo-determining step toward the trans configuration [[4]]().

Q: My catalytic asymmetric synthesis yields good diastereomeric ratios (dr) but poor enantiomeric excess (ee). How do I optimize this? A: Poor enantioselectivity in metal-catalyzed variants (like Cu-catalyzed Staudinger or Kinugasa reactions) usually points to rapid background (uncatalyzed) reactions or weak catalyst-substrate binding. Lowering the reaction temperature from 0 °C to -30 °C significantly tightens the transition state, suppressing the background reaction and drastically improving the ee% 5.

TroubleshootingLogic Start Issue: Poor Stereoselectivity in β-Lactam Synthesis Q1 Is the target cis or trans? Start->Q1 CisTarget Target: cis-Isomer Q1->CisTarget TransTarget Target: trans-Isomer Q1->TransTarget CisAction1 Use Electron-Donating Substituents on Ketene CisTarget->CisAction1 CisAction2 Use (E)-Imines & Standard Tertiary Amines CisTarget->CisAction2 TransAction1 Use Electron-Withdrawing Substituents on Ketene TransTarget->TransAction1 TransAction2 Use PPY or Bulky Chiral Nucleophiles TransTarget->TransAction2

Figure 2: Decision tree for resolving stereoselectivity drift in β-lactam synthesis.

Quantitative Data Analysis

To aid in experimental design, the following tables summarize the empirical effects of substituents and temperature on stereochemical outcomes.

Table 1: Electronic Effects on cis/trans Selectivity in the Staudinger Reaction 1, 4

Ketene Substituent NatureImine Substituent NatureDominant Kinetic PathwayMajor Isomer Formed
Electron-Donating (e.g., -OR)Electron-WithdrawingFast Ring Closure ( k1​≫k2​ )cis (>90%)
Electron-Withdrawing (e.g., -CF₃)Electron-DonatingSlow Ring Closure ( k1​≪k2​ )trans (>85%)
Neutral (e.g., -Alkyl)NeutralCompetitive ( k1​≈k2​ )Mixed / Racemic

Table 2: Temperature Effects on Enantioselectivity (Copper-Catalyzed Asymmetric Variant) 5

Temperature (°C)Catalyst SystemYield (%)cis/trans RatioEnantiomeric Excess (ee %)
0Cu(OAc)₂ / TsDPEN Ligand8585:1570
-30Cu(OAc)₂ / TsDPEN Ligand7595:584

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure that deviations in stereoselectivity are caught before final workup.

Protocol A: Diastereoselective Synthesis of cis-3-Substituted-1,4-Diphenyl-2-azetidinone

Objective: Maximize the rate of direct ring closure ( k1​ ) to trap the (E)-imine geometry.

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve 1.0 mmol of N-benzylideneaniline (the imine) and 1.2 mmol of the chosen acid chloride (ketene precursor) in 10 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath. Causality: Low temperatures prevent the thermal isomerization of the imine prior to ketene attack.

  • Base Addition: Add 1.5 mmol of triethylamine (Et₃N) dropwise over 30 minutes via a syringe pump.

    • Self-Validation Checkpoint 1: Monitor an aliquot via FTIR. The disappearance of the acid chloride carbonyl stretch (~1800 cm⁻¹) and the transient appearance of the ketene stretch (~2100 cm⁻¹) validates successful in situ ketene generation [[6]]().

  • Cycloaddition: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Validation & Quench:

    • Self-Validation Checkpoint 2: Before aqueous quench, run a crude ¹H-NMR aliquot. Check the coupling constant ( J ) between the C3 and C4 protons. A J -value of ~4.8 Hz confirms the cis stereochemistry, whereas a J -value of ~1.8 Hz indicates trans contamination.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Enantioselective Synthesis using Chiral Catalysts

Objective: Achieve high ee% using a chiral nucleophilic ligand framework.

  • Catalyst Activation: In a dry flask, combine 10 mol% Cu(OAc)₂ and 10 mol% of a TsDPEN-derived imine-containing ligand in 1.0 mL of anhydrous CH₃CN. Stir for 1 hour at room temperature to ensure complexation 5.

  • Reactant Addition: Add 0.2 mmol of the imine and cool the system to exactly -30 °C using a cryocooler. Causality: As shown in Table 2, dropping from 0 °C to -30 °C is mandatory to suppress the racemic background pathway.

  • Initiation: Add 0.22 mmol of the ketene precursor and 1.0 equiv of dicyclohexylamine. Stir for 48 hours at -30 °C.

  • Chiral Validation:

    • Self-Validation Checkpoint: Post-workup, immediately analyze the product using HPLC on a chiral stationary phase (e.g., CHIRALPAK IA column, hexane/2-propanol 85/15, 1.0 mL/min). Two distinct peaks with an integration area of >90:10 confirms successful enantiocontrol. If the ratio is lower, verify the anhydrous nature of your CH₃CN, as moisture competitively disrupts the Cu-ligand complex.

References

  • Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction Journal of the American Chemical Society (JACS)
  • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile N
  • Development of TsDPEN based imine-containing ligands for the copper-catalysed asymmetric Kinugasa reaction N
  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction Organic Reactions
  • Staudinger synthesis Wikipedia
  • Origin of the relative stereoselectivity of the beta-lactam formation in the Staudinger reaction (Abstract)

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Methyl-1,4-diphenyl-2-azetidinone

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the Staudinger ketene-imine cycloaddition for the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the Staudinger ketene-imine cycloaddition for the synthesis of β-lactam derivatives—specifically 3-methyl-1,4-diphenyl-2-azetidinone .

Here, we bridge the gap between theoretical reaction mechanisms and benchtop execution. By understanding the causality behind temperature and time parameters, you can engineer your protocols to selectively yield your desired diastereomer (cis or trans) while maximizing overall recovery.

Mechanistic Causality: The Role of Temperature in Stereocontrol

The synthesis of 3-methyl-1,4-diphenyl-2-azetidinone relies on the reaction between an imine (N-benzylideneaniline) and a ketene generated in situ from propionyl chloride and a tertiary amine base[1].

Contrary to early assumptions of a concerted [2+2] cycloaddition, computational and experimental evidence confirms this is a stepwise process[2]. The imine nitrogen nucleophilically attacks the electrophilic sp-hybridized carbon of the ketene, forming a zwitterionic intermediate[2][3]. The fate of this intermediate—and the resulting stereochemistry of the β-lactam—is strictly governed by temperature[1]:

  • Kinetic Control (Low Temperature): At temperatures between -78°C and 0°C, the direct conrotatory ring closure of the zwitterion occurs faster than the rotation around the C=N bond. This kinetically traps the intermediate, predominantly yielding the cis-diastereomer[1][3].

  • Thermodynamic Control (High Temperature): At elevated temperatures (e.g., 80°C to 100°C), the thermal energy overcomes the rotational barrier (approx. 17-20 kcal/mol) of the zwitterion[1]. The intermediate isomerizes to a sterically relaxed conformation before cyclization, exclusively or predominantly yielding the trans-diastereomer[1].

Mechanistic pathway of the Staudinger cycloaddition highlighting temperature-dependent stereocontrol.

Optimization Matrix: Time and Temperature Parameters

To achieve a self-validating experimental system, parameters must be chosen based on the target isomer. The table below summarizes quantitative optimization data for the synthesis of 3-methyl-1,4-diphenyl-2-azetidinone.

TemperatureSolventReaction TimeAvg. Yield (%)Diastereomeric Ratio (Cis:Trans)Mechanistic Observation
-78°C to 0°C Dichloromethane (DCM)12 - 24 hours70 - 75%90:10Kinetic trapping prevents zwitterion isomerization[1].
25°C (RT) Dichloromethane (DCM)3 - 6 hours85 - 99%60:40Balanced rate of cyclization and isomerization[1][4].
100°C (Reflux) Toluene12 hours60 - 70%5:95Thermodynamic control highly favors the trans-isomer[1].
80°C (Microwave) DCM / Toluene15 - 30 mins80 - 88%VariableRapid heating accelerates conversion but yields mixed isomers[5].

Validated Protocol: Synthesis of (±)-trans-3-Methyl-1,4-diphenyl-2-azetidinone

When the trans-isomer is required for downstream biological assays (e.g., molecular docking or antimicrobial testing), high-temperature thermodynamic control is mandatory. The following protocol is adapted from optimized conditions yielding the trans-major product.

Reagents Required:

  • N-benzylideneaniline (Imine): 1.0 mmol

  • Propionyl chloride (Ketene precursor): 1.2 mmol

  • Triethylamine (TEA, Base): 3.0 mmol

  • Anhydrous Toluene (Solvent): 10 mL

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-neck round-bottom flask under an inert argon or nitrogen atmosphere to prevent the hydrolysis of propionyl chloride.

  • Imine Solvation: Dissolve 1.0 mmol of substituted N,1-diarylmethanimine in 10 mL of anhydrous toluene.

  • Base Addition: Add 3.0 mmol of triethylamine (TEA) to the solution and stir for 5 minutes at room temperature to ensure homogeneity.

  • Ketene Generation (Critical Step): Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.2 mmol of propionyl chloride dropwise over 10 minutes. Note: Adding the acid chloride at 0°C prevents the rapid dimerization of the highly reactive methylketene.

  • Cycloaddition & Isomerization: Remove the ice bath. Attach a reflux condenser and heat the reaction mixture to 100°C with constant stirring for exactly 12 hours. This extended heating period drives the thermodynamic isomerization of the zwitterion.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under vacuum, dilute the residue with distilled water, and extract with Ethyl Acetate (EtOAc) (3 x 15 mL).

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, concentrate under vacuum, and purify the crude product via silica gel column chromatography (60-120 mesh) using a Hexane:Ethyl Acetate (10:1) mobile phase.

Troubleshooting Guides & FAQs

Q1: My reaction is yielding a high percentage of the cis-isomer, but my target is the trans-isomer. How do I fix this? A1: Your reaction temperature is likely too low, or you are using a solvent with a low boiling point (like DCM) that prevents you from reaching the necessary thermal threshold. To favor the trans-isomer, switch to a higher-boiling solvent like toluene and reflux at 100°C. This provides the thermal energy required for the zwitterionic intermediate to isomerize before ring closure[1][3].

Q2: I am observing extremely low overall yields (<20%) and a dark yellow/brown byproduct in my TLC. What happened? A2: This is a classic symptom of ketene dimerization. Methylketene (generated from propionyl chloride) is highly unstable. If you add the propionyl chloride too quickly, or if you add it while the reaction is already at room temperature or heating, the ketene will react with itself rather than the imine. Always perform the dropwise addition of the acid chloride at 0°C to 5°C, allow the ketene to generate slowly, and then apply heat[5].

Q3: Can I reduce the 12-hour reaction time required for the trans-isomer without sacrificing yield? A3: Yes, by utilizing microwave-assisted synthesis. Microwave irradiation can accelerate the reaction rate exponentially, reducing the required time from 12 hours to 15–30 minutes[5]. However, be aware that the rapid, localized rise in temperature under microwave conditions can sometimes lead to a mixture of cis and trans isomers, requiring more rigorous chromatographic separation downstream[5].

Q4: Does the electronic nature of my imine affect the required reaction time? A4: Absolutely. The Staudinger synthesis relies on the imine acting as a nucleophile. If your N-benzylideneaniline derivative contains strong electron-withdrawing groups (e.g., -NO₂, -CF₃), the nucleophilicity of the nitrogen is reduced. This impedes the initial attack on the ketene, requiring either longer reaction times or higher temperatures to achieve full conversion[1][5].

References

  • Wikipedia Contributors. "Staudinger synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link][4]

  • Bhuvaneshwari et al. "Synthesis and molecular docking studies of 3-methyl-1,4-diarylazetidin-2-ones." Indian Journal of Chemistry, Nov 2024. Available at: [Link]

  • Grokipedia Contributors. "Staudinger synthesis." Grokipedia. Available at:[Link][1]

  • Organic Chemistry Portal. "Staudinger Synthesis." Organic-Chemistry.org. Available at: [Link][3]

  • Walsh Medical Media. "Cycloaddition Reaction of Imines with Acid Chlorides in the Presence of a Tertiary Base: Variation of the Methods." Walsh Medical Media. Available at: [Link][5]

  • Cossío, F. P., et al. "The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem?" PubMed (NIH), Jul 2008. Available at: [Link][2]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-Azetidinones in Aqueous Media

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert insights and practical...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert insights and practical, step-by-step solutions for overcoming the common yet significant challenge of poor aqueous solubility in 2-azetidinone compounds. The β-lactam ring is a cornerstone of many critical therapeutics, but its often-hydrophobic nature can present major hurdles in formulation, screening, and delivery.[1][2][3]

This guide moves beyond simple protocols to explain the underlying physicochemical principles, enabling you to make informed, effective decisions in your experimental design.

Part 1: The Root of the Problem - Why Are My 2-Azetidinones Not Dissolving?

This section addresses the fundamental physicochemical properties of the 2-azetidinone scaffold that contribute to poor aqueous solubility.

Q1: What intrinsic properties of the 2-azetidinone structure lead to poor water solubility?

A1: The solubility challenge is rooted in the molecular structure of 2-azetidinones. While the core β-lactam ring itself has some polar character, the overall solubility is heavily dictated by the substituents attached to the ring at the N-1, C-3, and C-4 positions.[2][4]

  • Hydrophobic Substituents: In drug discovery, these positions are often decorated with large, aromatic, or lipophilic groups to achieve specific biological targets (e.g., enzyme active sites). These groups dominate the molecule's character, making it energetically unfavorable to break the highly ordered hydrogen-bonding network of water.

  • Crystalline Structure: Many 2-azetidinone derivatives are synthesized as highly stable crystalline solids.[5] The energy required to break this stable crystal lattice (lattice energy) can be greater than the energy released when the molecule is solvated by water (hydration energy), resulting in low solubility.

  • Low Polarity: The overall molecule may lack a sufficient number of hydrogen bond donors and acceptors to effectively interact with water, which is a highly polar solvent.

Q2: How can I quantitatively assess the solubility of my specific 2-azetidinone derivative?

A2: Accurate measurement is the first step in solving the problem. The "shake-flask" method (like ASTM E1148-02) is the gold standard for determining equilibrium solubility.[6][7] However, for early-stage discovery where compound availability is limited, miniaturized versions are practical.[7]

Protocol: Miniaturized Shake-Flask Solubility Assay
  • Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Supersaturation: Add an excess amount of your solid 2-azetidinone compound to a known volume of each buffer in a microcentrifuge tube or 96-well plate. The goal is to create a saturated solution with visible solid remaining.

  • Equilibration: Seal the containers and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Separation: Separate the undissolved solid from the saturated solution. This is a critical step. Centrifuge the samples at high speed (e.g., >10,000 x g) or use a specialized filter plate (e.g., MultiScreen Solubility Filter Plate) to avoid aspirating any solid particles.[8]

  • Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable organic solvent (to prevent precipitation) and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.[8][9]

  • Analysis: Construct a standard curve to determine the concentration in the original supernatant, which represents the equilibrium solubility at that specific pH and temperature.

Part 2: A Systematic Approach to Troubleshooting Solubility

Once you have a baseline solubility measurement, you can systematically explore methods to improve it. This workflow provides a logical decision-making process.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Verification start Poor Solubility or Precipitation Observed sol_measure Measure Equilibrium Solubility (Shake-Flask Method) start->sol_measure ph_profile Determine pH-Solubility Profile sol_measure->ph_profile is_ionizable Is the compound ionizable? ph_profile->is_ionizable ph_mod Strategy: pH Modification (Use appropriate buffers) is_ionizable->ph_mod Yes cosolvent Strategy: Cosolvents (e.g., PEG, Ethanol, DMSO) is_ionizable->cosolvent No ph_mod->cosolvent If insufficient end_goal Target Concentration Achieved & Stable in Solution? ph_mod->end_goal surfactant Strategy: Surfactants (e.g., Tweens, Cremophor) cosolvent->surfactant If insufficient cosolvent->end_goal complexation Strategy: Complexation (Cyclodextrins) surfactant->complexation If insufficient surfactant->end_goal advanced Advanced Strategies: - Prodrug Approach - Nanoparticles - Solid Dispersions complexation->advanced For major challenges or in vivo delivery complexation->end_goal advanced->end_goal success Proceed with Experiment end_goal->success Yes failure Re-evaluate Strategy end_goal->failure No failure->is_ionizable

Caption: Mechanism of cosolvency for enhancing drug solubility.

Protocol: Screening for an Effective Cosolvent

  • Prepare 10-20 mg/mL stock solutions of your 2-azetidinone in several pure cosolvents (e.g., DMSO, Ethanol, PEG 400).

  • In separate tubes, add your aqueous buffer.

  • Titrate the cosolvent stock solution into the buffer dropwise while vortexing. Observe for any signs of precipitation.

  • Determine the maximum percentage of cosolvent your system can tolerate before the compound precipitates.

  • Crucial Step: Always run a vehicle control in your experiments, as high concentrations of cosolvents can have their own biological effects.

Cosolvent Pros Cons Typical Use Case
DMSO Excellent solubilizing power for many compounds.Can be toxic to cells at >0.5-1% v/v.In vitro screening, initial stock solutions.
Ethanol Biocompatible, less toxic than DMSO.Less powerful solubilizer than DMSO.In vivo preclinical studies, formulations.
PEG 400 Low toxicity, good solubilizer.Can be viscous, may affect some assays.Oral and parenteral formulations. [10]
Propylene Glycol Good safety profile.Can cause hemolysis at high concentrations.Injectable formulations.
C. Cyclodextrins

Q5: My compound is very hydrophobic, and I need to avoid organic solvents. Are cyclodextrins a good option?

A5: Yes, cyclodextrins are an excellent choice for highly hydrophobic molecules, especially in applications where organic solvents must be minimized. [11][12]Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [12][13]They act as molecular buckets, encapsulating the hydrophobic 2-azetidinone molecule inside their cavity, while the water-soluble exterior allows the entire complex to dissolve readily in aqueous media. [11][]

G cluster_CD Cyclodextrin cluster_Drug 2-Azetidinone cluster_Complex Inclusion Complex cd Hydrophilic Exterior Hydrophobic Cavity arrow Forms drug Poorly Soluble (Hydrophobic) plus + complex Water-Soluble Exterior Drug Encapsulated

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.

Which cyclodextrin to use?

  • β-Cyclodextrin (β-CD): Has a suitable cavity size for many drug molecules but suffers from low aqueous solubility itself and has been associated with renal toxicity when used parenterally. []Best for oral solid dosage forms. []* Hydroxypropyl-β-CD (HP-β-CD) & Sulfobutyl-ether-β-CD (SBE-β-CD): These are chemically modified derivatives with dramatically improved water solubility and safety profiles. [12][]They are the preferred choice for parenteral (injectable) and ophthalmic formulations. [][15]

D. Prodrug Approach

Q6: I am in the early stages of drug design. Can I chemically modify my 2-azetidinone to improve solubility?

A6: Yes, this is a highly effective but more involved strategy known as the prodrug approach . [16]A prodrug is a temporarily modified, inactive version of a drug that is designed to overcome a specific barrier, like solubility. [17][18]Once administered, it is converted back to the active parent drug by enzymes in the body. [19]

  • Mechanism: A highly polar, ionizable group (a "promoieity") is chemically attached to the 2-azetidinone. This new group dramatically increases water solubility.

  • Common Promoieties: Phosphate esters are a classic example. The addition of a phosphate group can increase solubility by several orders of magnitude. For instance, the N-phosphono prodrug of a cephalosporin derivative, Ceftaroline fosamil, boosted solubility from 2.3 mg/mL to over 100 mg/mL. [19]* Activation: In the body, enzymes like plasma phosphatases or esterases cleave off the promoiety, releasing the active 2-azetidinone at the target site. [19]This strategy can turn a development dead-end into a viable drug candidate.

Consolidated FAQ

Q7: What concentration of surfactant should I use? A7: You should aim for a concentration above the surfactant's critical micelle concentration (CMC). Below the CMC, surfactants act as wetting agents. Above the CMC, they form micelles that can encapsulate hydrophobic drugs, significantly increasing solubility. Common non-ionic surfactants used in formulations include polysorbates (Tween® series) and polyoxyethylene castor oil derivatives (Cremophor®). [20][21] Q8: Can I combine different solubility enhancement techniques? A8: Yes, a combination approach is often very effective. For example, you can use a cosolvent system (like 10% ethanol) in a pH-adjusted buffer. This can achieve a higher final concentration than either method alone. [22] Q9: My compound still precipitates over time. How can I assess and improve the stability of my formulation? A9: This indicates you may have formed a supersaturated, metastable solution. You need to assess both kinetic and thermodynamic solubility. [23]While kinetic solubility (often measured in high-throughput screens) can be high initially, the solution may precipitate as it equilibrates to the lower, true thermodynamic solubility. To improve stability, consider using precipitation inhibitors (polymers like HPMC or PVP) or more robust methods like cyclodextrin complexation or creating an amorphous solid dispersion. [24][25] Q10: What are solid dispersions and when should I consider them? A10: A solid dispersion is a system where the poorly soluble drug is dispersed in an amorphous state within a hydrophilic polymer matrix. [26][24]By preventing the drug from crystallizing, its dissolution rate and apparent solubility are dramatically increased. [26]This is an advanced technique, typically employed during formal drug development when simpler methods are insufficient, and it often involves technologies like hot-melt extrusion or spray drying. [16][27]

References
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). MDPI.
  • 2-Azetidinone 98 930-21-2. Sigma-Aldrich.
  • Signed, Sealed, Delivered: Conjugate and Prodrug Strategies as Targeted Delivery Vectors for Antibiotics. PMC.
  • Design of β-lactam Prodrugs to Selectively Suppress β-lactam Resistant, Pathogenic Bacteria in Microbial Mixtures. DukeSpace.
  • Antibacterial Prodrugs to Overcome Bacterial Resistance. (2024). Encyclopedia.pub.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024).
  • Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. (2022). PMC.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Formulation strategies for poorly soluble drugs. (2025).
  • Exploitation of Antibiotic Resistance as a Novel Drug Target: Development of a β-Lactamase-Activ
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018). SciSpace.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019). Wiley.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Improving solubility – a close look
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Surfactants & Solubilizers. Ingredients To Die For.
  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classific
  • Injectable Formulations of Poorly Water-Soluble Drugs. (2022). Pharma Excipients.
  • Can I use Cyclodextrin to improve the solubility of a compound? (2015).
  • Physicochemical properties of azetidinones.
  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). MDPI.
  • A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences.
  • 2-Azetidinone Cholesterol Absorption Inhibitors: Structure−Activity Relationships on the Heterocyclic Nucleus. Journal of Medicinal Chemistry.
  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024). World Journal of Advanced Research and Reviews.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2015).
  • III Analytical Methods.
  • Application Notes and Protocols for the Analytical Characterization of 4-(4-Fluorobenzyl)azetidin-2-one. Benchchem.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impactfactor.
  • MultiScreen Solubility Filter Pl
  • Technical Note: Solubility Measurements. Informa PLC.
  • Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. PubMed.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. (2026).
  • 2-Azetidinone--a new profile of various pharmacological activities. (2010). PubMed.
  • Surfactants in membrane solubilis
  • L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal r
  • Application of drug physico chemical characteris

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Troubleshooting

optimizing crystallization conditions for 3-methyl-1,4-diphenyl-2-azetidinone

Technical Support Center: Optimizing Crystallization for 3-methyl-1,4-diphenyl-2-azetidinone Overview & Mechanistic Context 3-methyl-1,4-diphenyl-2-azetidinone is a monocyclic β-lactam typically synthesized via the Staud...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Crystallization for 3-methyl-1,4-diphenyl-2-azetidinone

Overview & Mechanistic Context

3-methyl-1,4-diphenyl-2-azetidinone is a monocyclic β-lactam typically synthesized via the Staudinger [2+2] cycloaddition of an imine (N-benzylideneaniline) and a ketene generated in situ from propionyl chloride[1]. While the reaction is highly effective, the crude product often contains triethylamine hydrochloride salts, unreacted starting materials, and a mixture of cis and trans diastereomers[2]. Crystallization is the critical purification step, but the process is notoriously prone to liquid-liquid phase separation (oiling out) and poor crystal morphology[3]. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-purity isolation.

G Imine N-Benzylideneaniline (Imine) Staudinger Staudinger Cycloaddition [2+2] Reaction Imine->Staudinger Ketene Propionyl Chloride + Et3N (Ketene) Ketene->Staudinger Crude Crude 3-methyl-1,4-diphenyl -2-azetidinone Staudinger->Crude Dissolution Dissolution in EtOAc (Heating to 60°C) Crude->Dissolution Seeding Seeding & Antisolvent (Heptane Addition) Dissolution->Seeding Crystals Pure Crystalline Product Seeding->Crystals

Fig 1. Workflow for the synthesis and crystallization of 3-methyl-1,4-diphenyl-2-azetidinone.

Troubleshooting Guide & FAQs

Q1: Why does my product form a viscous oil at the bottom of the flask instead of crystals upon cooling, and how do I fix it? Mechanistic Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the supersaturation generation rate (via rapid cooling or aggressive antisolvent addition) pushes the system into the spinodal decomposition region before solid nucleation can occur[3]. The solute separates as a dense, solute-rich liquid phase rather than forming a solid crystal lattice. Solution: You must bypass the binodal curve by inducing nucleation earlier in the metastable zone. Reheat the mixture until the oil dissolves completely into a single clear phase. Cool the solution very slowly (e.g., 0.1 °C/min) and introduce seed crystals at a low supersaturation level. Switching to a solvent system with a steeper solubility curve, such as Ethyl Acetate/Heptane, also suppresses LLPS[3].

Q2: I am getting fine, needle-like crystals that clog the filter paper and trap impurities. How can I improve the morphology? Mechanistic Causality: β-lactams frequently exhibit anisotropic growth. Strong intermolecular hydrogen bonding or specific solvent-solute interactions cause preferential rapid growth along a single crystallographic axis, resulting in fragile needles[2]. Solution: Implement temperature cycling (Ostwald ripening). By repeatedly heating and cooling the suspension by 5–10 °C, the smaller, finer crystals (which have higher surface energy) dissolve, and the solute redeposits onto the larger, more stable crystals. This promotes a thicker, block-like morphology that is easier to filter and wash.

Q3: NMR analysis shows my recrystallized product is a mixture of cis and trans isomers. How do I isolate the desired diastereomer? Mechanistic Causality: The Staudinger cycloaddition proceeds via a zwitterionic intermediate. Conrotatory ring closure yields both kinetically controlled (cis) and thermodynamically controlled (trans) isomers depending on the reaction temperature and the steric bulk of the substituents[1]. If they co-crystallize, it indicates their solubilities in the chosen solvent are too similar. Solution: Perform a thermodynamic repulping (slurrying) in a solvent where the desired isomer is highly insoluble (e.g., pure ethanol) for 12–24 hours. The more soluble isomer will dissolve into the mother liquor, leaving the pure diastereomer in the solid phase.

G Start Cooling / Antisolvent Addition Check Observation: Oil or Crystals? Start->Check Oil Oiling Out (LLPS) Detected Check->Oil High Supersat. Crystals Nucleation Detected Check->Crystals Optimal Action1 Reheat to clear solution. Reduce cooling rate. Oil->Action1 Action3 Hold temperature for crystal growth. Crystals->Action3 Action2 Add seed crystals at lower supersaturation. Action1->Action2 Action2->Check

Fig 2. Troubleshooting logic for resolving liquid-liquid phase separation (oiling out).

Standard Operating Protocols (SOPs)

Protocol 1: Anti-Solvent Crystallization with Seeding (LLPS Prevention)

This protocol utilizes a self-validating feedback loop to ensure solid nucleation is favored over phase separation.

  • Dissolution: Dissolve the crude 3-methyl-1,4-diphenyl-2-azetidinone in minimal Ethyl Acetate at 60 °C until a clear solution is achieved.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble triethylamine hydrochloride salts.

  • Seeding & Validation: Cool the solution to 45 °C. Add 1% w/w of pure 3-methyl-1,4-diphenyl-2-azetidinone seed crystals.

    • Self-Validation Check: Observe the flask for 15 minutes. If the seeds dissolve, the solution is undersaturated; lower the temperature by 2 °C and re-seed. If the seeds remain suspended and their edges sharpen, the supersaturation level is validated for the next step.

  • Antisolvent Addition: Begin adding Heptane dropwise at a rate of 0.1 mL/min while maintaining moderate agitation (250 RPM).

    • Self-Validation Check: The solution should become turbid with distinct solid particles. If milky liquid droplets form on the flask walls (LLPS), halt the addition, raise the temperature by 5 °C to redissolve the oil, and reduce the antisolvent addition rate.

  • Isolation: Once a 1:3 ratio of EtOAc:Heptane is reached, cool the suspension to 5 °C over 2 hours. Filter, wash with cold Heptane, and dry under vacuum.

Protocol 2: Temperature Cycling for Morphology Enhancement

Use this protocol if Protocol 1 yields unfilterable needles.

  • Initial Nucleation: Follow Protocol 1 up to Step 4 to generate a primary suspension of crystals.

  • Heating Phase: Heat the suspension from 20 °C to 35 °C at 1 °C/min. Hold for 30 minutes. (This selectively dissolves the fine needles).

  • Cooling Phase: Cool the suspension back to 20 °C at 0.5 °C/min. Hold for 30 minutes. (This redeposits the solute onto the surviving block-like crystals).

  • Microscopic Validation: Pull a 1 mL aliquot and observe under a polarized light microscope.

    • Self-Validation Check: If the aspect ratio (length:width) is >10:1, repeat the temperature cycle (Steps 2-3). If the aspect ratio is <5:1, proceed to final cooling and filtration.

Quantitative Data Summary: Solvent Selection Matrix

Solvent SystemSolvation Power (60 °C)Solvation Power (5 °C)LLPS (Oiling Out) RiskTypical MorphologyRecommended Application
Ethyl Acetate / Heptane (1:3) HighLowLow (if seeded)Block-like / PrismaticPrimary crystallization & purification
Pure Ethanol ModerateLowHighFine NeedlesRepulping to remove cis/trans isomers
Dichloromethane / Hexane Very HighModerateVery HighAmorphous / OilNot recommended for final isolation
Isopropanol LowVery LowModerateThin PlatesWashing isolated filter cakes

Sources

Optimization

troubleshooting catalyst deactivation in 2-azetidinone cycloaddition reactions

A Guide to Troubleshooting Catalyst Deactivation in Ketene-Imine Cycloaddition Reactions Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting Catalyst Deactivation in Ketene-Imine Cycloaddition Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 2-azetidinones (β-lactams). This guide, prepared by our senior application scientists, provides in-depth troubleshooting strategies and preventative measures to address the common challenge of catalyst deactivation in Staudinger and related cycloaddition reactions. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the efficiency, reproducibility, and success of your synthetic workflows.

Understanding the Core Challenge: Why Catalysts Deactivate

Catalyst deactivation is the gradual or sudden loss of catalytic activity and/or selectivity over time.[1][2][3] In the context of 2-azetidinone synthesis, where precision and yield are paramount, a decline in catalyst performance can jeopardize experimental outcomes and timelines. Deactivation is inevitable for most catalytic processes, but understanding its root cause is the first step toward mitigation.[1][4] The primary mechanisms can be broadly categorized as chemical, thermal, and mechanical in nature.[3]

For the typical catalysts used in ketene-imine cycloadditions, three mechanisms are predominant:

  • Poisoning: This occurs when impurities or reaction by-products strongly adsorb to the catalyst's active sites, blocking them from participating in the reaction.[5][6] This is a chemical deactivation process and can often be irreversible.[1][5]

  • Fouling (or Coking): This involves the physical deposition of materials, such as carbonaceous residues (coke) or polymers, onto the catalyst surface, which obstructs access to the active sites.[5][6][7] In β-lactam synthesis, this can arise from the undesired polymerization of highly reactive ketene intermediates.[8]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the fine, highly dispersed catalytic particles to agglomerate or "sinter."[5][9] This process leads to a significant and often irreversible loss of active surface area.[1][9]

cluster_Deactivation Catalyst Deactivation Pathways cluster_Causes Common Causes in 2-Azetidinone Synthesis Deactivation Reduced Yield & Selectivity Poisoning Poisoning Poisoning->Deactivation Chemical blockage of active sites Fouling Fouling / Coking Fouling->Deactivation Physical blockage of surface/pores Sintering Thermal Degradation (Sintering) Sintering->Deactivation Loss of active surface area Impurity Reagent/Solvent Impurities (e.g., H₂O, Sulfur, Amines) Impurity->Poisoning Byproduct Side-Product Formation (e.g., Ketene Polymers) Byproduct->Fouling Temp Excessive Reaction Temperature Temp->Sintering

Figure 1. Primary mechanisms of catalyst deactivation.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format to guide you from problem to solution.

Start Start: Reaction Failure (Low/No Yield) Q1 Is the reaction stalling or showing a gradual drop in conversion? Start->Q1 A1 Suspect Poisoning Q1->A1 Yes Q2 Are insoluble materials, polymers, or significant color changes observed? Q1->Q2 No S1 Action: - Purify all reagents/solvents. - Add scavenger agents. - Run control experiments. (See Protocol 1 & 2) A1->S1 End Problem Resolved S1->End A2 Suspect Fouling/Coking Q2->A2 Yes Q3 Does the poor performance correlate with high reaction temperatures? Q2->Q3 No S2 Action: - Optimize reactant concentration. - Use slow-addition protocol. - Lower reaction temperature. A2->S2 S2->End A3 Suspect Thermal Degradation (Sintering) Q3->A3 Yes S3 Action: - Operate at the lowest effective temp. - Choose thermally stable catalyst support. - Reduce reaction time. A3->S3 S3->End

Figure 2. A logical workflow for troubleshooting catalyst deactivation.
Q1: My reaction yield is inconsistent or drops significantly after an initial period of activity. What is the most probable cause?

A: This behavior is a classic symptom of catalyst poisoning . Poisoning occurs when molecules in the reaction mixture bind strongly to the active sites, rendering them inactive.[5] Unlike fouling, this may not produce visible precipitates. The poison competes with your reactants for access to the catalyst, leading to a decline in the reaction rate.[10]

Causality & Troubleshooting Steps:

  • Identify Potential Poisons: In the Staudinger synthesis, ketenes are often generated in situ from acyl chlorides and a tertiary amine base.[11][12] Common poisons in this system include:

    • Water: Moisture in solvents or reagents can hydrolyze the catalyst or reactive intermediates. Water is a known deactivating agent in many catalytic systems.[4]

    • Nucleophilic Impurities: Trace amines, thiols, or phosphines in your starting materials or solvents can bind irreversibly to Lewis acidic or metallic catalyst centers.

    • By-products: Incomplete conversion or side reactions can generate species that act as inhibitors.[10] For example, excess tertiary amine base can sometimes interfere with the catalytic cycle.

  • Diagnostic Protocol:

    • Step 1: Rigorously Purify Inputs. The most effective prevention strategy is to purify the feedstock before it contacts the catalyst.[5][13] Use freshly distilled, anhydrous solvents and purify your imine and acyl chloride starting materials. (See Protocol 1 ).

    • Step 2: Run a Control Experiment. Perform the reaction with a fresh, high-purity batch of catalyst and meticulously purified reagents. If the reaction proceeds with high efficiency, this strongly validates that poisoning from your previous materials was the issue. (See Protocol 2 ).

    • Step 3: Consider Additives. In some cases, introducing additives can act as "scavengers" to remove impurities before they reach the catalyst.[4]

Q2: I'm observing a dark, tar-like substance forming in my reaction vessel, and the catalyst appears to be entrapped. Why is this happening?

A: This observation strongly suggests catalyst fouling , often referred to as coking.[5] Fouling is the mechanical blockage of catalyst pores and active sites by the deposition of carbonaceous materials or polymers.[6][7]

Causality & Troubleshooting Steps:

  • Identify the Fouling Source: Ketenes are highly reactive and prone to polymerization, especially at high concentrations or temperatures.[8] The "tar" you observe is likely a polyketene or a product from other undesired side reactions. This deposit physically encapsulates the catalyst, preventing reactants from reaching the active sites.[3]

  • Mitigation Strategies:

    • Step 1: Optimize Reaction Conditions. Fouling can often be minimized by adjusting temperature, pressure, and feedstock composition.[5] Try running the reaction at a lower temperature to reduce the rate of polymerization side reactions.

    • Step 2: Control Reagent Concentration. The in situ generation of ketene is a critical step.[11] Instead of adding all the acyl chloride and base at once, use a syringe pump for slow, controlled addition. This keeps the instantaneous concentration of the reactive ketene low, favoring the desired [2+2] cycloaddition over polymerization.

    • Step 3: Improve Agitation. Ensure the reaction mixture is well-stirred to prevent localized "hot spots" of high concentration and temperature, which can accelerate fouling.

Q3: My catalyst works well at moderate temperatures, but when I increase the heat to accelerate the reaction, the overall yield is worse. What's the issue?

A: You are likely encountering thermal degradation , or sintering .[5] While higher temperatures can increase reaction rates, they can also provide enough energy for the small, catalytically active particles to migrate and coalesce into larger, less active clusters.[9] This reduces the total available surface area for the reaction to occur.

Causality & Troubleshooting Steps:

  • Understand the Mechanism: Sintering is an irreversible process that is highly dependent on temperature.[5][9] The presence of certain vapors, like water, can accelerate this process even at lower temperatures.[9]

  • Corrective Actions:

    • Step 1: Determine the Optimal Temperature Window. Methodically screen a range of temperatures to find the point that provides the best balance between reaction rate and catalyst stability.

    • Step 2: Select a Thermally Robust Catalyst. If high temperatures are necessary, choose a catalyst with high thermal stability. This can involve selecting specific catalyst supports that anchor the active particles and prevent their migration.[5]

    • Step 3: Minimize Reaction Time. Plan your experiment to run for the shortest time necessary to achieve the desired conversion, reducing the catalyst's overall exposure to high temperatures.

FAQs: Prevention and Best Practices

Q1: How can I proactively prevent catalyst poisoning?

The most robust strategy is feed purification.[5][13] Always use high-purity, anhydrous solvents and reagents. If you suspect specific contaminants (e.g., sulfur compounds), consider passing your solvents or liquid reagents through a column of activated alumina or a suitable adsorbent before use.

Q2: What are the best practices for handling and storing catalysts?

Many catalysts are sensitive to air and moisture. Store them under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. Avoid exposing the catalyst to the open air for extended periods during reaction setup. Handle with clean, dry spatulas and glassware.

Q3: Is it possible to regenerate a deactivated catalyst?

Regeneration is sometimes possible, but its success depends on the deactivation mechanism.[13]

  • For Fouling: A deactivated catalyst can often be regenerated by carefully burning off the carbon deposits (coke) in a controlled flow of air at an elevated temperature.[4][5][14] However, this must be done carefully to avoid thermal damage (sintering) to the catalyst itself.[6]

  • For Poisoning: If the poison is reversibly bound, washing the catalyst with specific solvents or treatment with a regenerating agent might restore activity.[13] However, strong chemisorption is often irreversible.[5][6]

  • For Sintering: Deactivation by sintering is generally considered irreversible.[15]

Q4: How does catalyst design impact its resistance to deactivation?

Catalyst design plays a crucial role. Modifying the catalyst's composition or structure can make it less susceptible to poisoning.[13] For example, applying a protective coating can shield active sites, or engineering the sites to be more selective for the reactant over the poison can enhance durability.[10]

Key Experimental Protocols

Protocol 1: Rigorous Purification of Solvents and Reagents

This protocol outlines standard procedures to minimize water and other impurities.

  • Solvent Purification: For solvents like Dichloromethane (DCM) or Toluene, reflux over a suitable drying agent (e.g., CaH₂) for 4-6 hours under an inert atmosphere.

  • Distillation: Distill the solvent directly into the reaction flask or a dry storage flask containing molecular sieves. Always use freshly distilled solvent.

  • Reagent Purification:

    • Imines: If the imine is a solid, recrystallize it from a suitable dry solvent. If it is a liquid, consider distillation under reduced pressure.

    • Acyl Chlorides: These are highly moisture-sensitive. Use a freshly opened bottle or distill under reduced pressure before use.

  • Inert Atmosphere: Assemble your reaction glassware while it is still hot from the oven and immediately place it under a positive pressure of nitrogen or argon.

Protocol 2: Control Experiment to Diagnose Catalyst Poisoning

This experiment helps confirm if impurities are the cause of deactivation.

  • Reaction A (Control): Set up the reaction using reagents and solvents purified according to Protocol 1 . Use a new, unopened batch of catalyst.

  • Reaction B (Test): Set up an identical reaction using the same reagents, solvents, and catalyst batch that previously resulted in low yield.

  • Monitoring: Monitor the progress of both reactions over time via TLC or LC-MS.

  • Analysis: If Reaction A proceeds to high conversion while Reaction B stalls or shows low yield, it provides strong evidence that catalyst poisoning due to impurities in your original materials is the root cause.

Data Summary: Impact of Contaminants

The presence of even trace amounts of contaminants can have a dramatic effect on catalyst performance. The table below illustrates the typical impact of water on a hypothetical Lewis-acid catalyzed cycloaddition reaction.

Water Content in Solvent (ppm)Initial Reaction Rate (mmol/L·min)Final Product Yield (%)Catalyst State Post-Reaction
< 10 (Rigorously Dry)5.295Clean, free-flowing powder
503.162Slightly discolored
2000.815Agglomerated, color change
500< 0.1< 5Dark, inactive solid
References
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Energy Dictionary. (2025, November 23). Catalyst Poisoning Mitigation. Sustainability Directory. Retrieved from [Link]

  • PatSnap. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. Eureka. Retrieved from [Link]

  • ResearchGate. (n.d.). Reducing Stoichiometric Excess of Base to Catalytic Amount: Revisiting Staudinger Reaction for -lactam Synthesis. Retrieved from [Link]

  • Matmatch. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic, asymmetric reactions of ketenes and ketene enolates. PMC. Retrieved from [Link]

  • MDPI. (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • Taylor & Francis Online. (2010, December 8). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • ResearchGate. (2024, June 26). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • Sustainability Directory. (2025, November 27). Catalyst Deactivation Mechanisms. Retrieved from [Link]

  • ResearchGate. (2026, March 18). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • Cambridge Open Engage. (2018, October 18). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of ß-lactams: Constraints and control. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inactivation Kinetics of a New Target of β-Lactam Antibiotics. PMC. Retrieved from [Link]

  • YouTube. (2021, April 15). Catalyst deactivation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 26). The mathematical catalyst deactivation models: a mini review. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). β-Lactamases: A Focus on Current Challenges. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]

  • MDPI. (2015, June 11). Advances in Catalyst Deactivation and Regeneration. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst Deactivation and Regeneration | Request PDF. Retrieved from [Link]

  • Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (2020, July 5). Regeneration of catalysts deactivated by coke deposition: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 17). Carbon Deposit Analysis in Catalyst Deactivation, Regeneration, and Rejuvenation. Retrieved from [Link]

  • DSpace. (n.d.). Carbon Deposit Analysis in Catalyst Deactivation, Regeneration, and Rejuvenation. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Evaluation Guide: 3-Methyl-1,4-diphenyl-2-azetidinone vs. Standard Beta-Lactam Antibiotics

Executive Summary The relentless progression of antimicrobial resistance has forced drug development professionals to look beyond classical, naturally derived antibiotics. Standard beta-lactams, such as penicillins and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless progression of antimicrobial resistance has forced drug development professionals to look beyond classical, naturally derived antibiotics. Standard beta-lactams, such as penicillins and cephalosporins, rely on a fused bicyclic ring system that, while highly potent, is increasingly vulnerable to enzymatic degradation by bacterial beta-lactamases.

In contrast, 3-methyl-1,4-diphenyl-2-azetidinone (Molecular Formula: C16H15NO) represents a fully synthetic, monocyclic beta-lactam scaffold[1]. By stripping away the fused thiazolidine or dihydrothiazine rings and introducing bulky phenyl substituents at the N1 and C4 positions, this compound class trades the broad-spectrum rapid acylation of classical beta-lactams for targeted mechanistic action and superior enzymatic stability[2]. This guide provides an objective, data-driven comparison of these two structural paradigms, detailing their mechanistic divergence and the self-validating experimental workflows required to synthesize and evaluate them.

Structural Divergence & Mechanistic Causality

To understand the performance differences between these compounds, one must analyze the causality driven by their molecular architecture:

  • Ring Strain and Acylation Kinetics: Standard beta-lactams possess a highly strained bicyclic structure. This inherent thermodynamic instability drives the rapid nucleophilic attack by the serine hydroxyl group of Penicillin-Binding Proteins (PBPs), leading to rapid bacterial cell wall lysis[3]. Monocyclic azetidinones, lacking the fused ring, possess lower inherent ring strain.

  • Steric Shielding vs. Beta-Lactamases: To compensate for lower ring strain, 3-methyl-1,4-diphenyl-2-azetidinone utilizes its bulky 1,4-diphenyl and 3-methyl groups to create severe steric hindrance. This structural choice physically blocks the active site of many serine beta-lactamases, preventing the hydrolytic destruction of the lactam pharmacophore[2].

  • Target Specificity (PBP3): While standard penicillins bind broadly to PBP1 and PBP2, monocyclic azetidinone derivatives (akin to the clinical drug aztreonam) exhibit highly selective affinity for PBP3 in Gram-negative bacteria. Inhibition of PBP3 arrests septation, causing bacteria to elongate into unstable filaments rather than lysing immediately[4].

G A Bicyclic Beta-Lactams (e.g., Penicillins) C High Ring Strain Rapid Acylation A->C B Monocyclic Azetidinones (e.g., 1,4-diphenyl derivatives) D Steric Hindrance Low Ring Strain B->D E Broad PBP Inhibition (PBP1, PBP2) C->E Susceptible to Beta-Lactamases F Selective PBP3 Inhibition (Filamentation) D->F Resistant to Beta-Lactamases

Fig 1. Mechanistic divergence between bicyclic beta-lactams and monocyclic azetidinones.

Comparative Profiling

The following table summarizes the quantitative and qualitative physicochemical data distinguishing the monocyclic azetidinone from a standard bicyclic beta-lactam (Ampicillin).

Parameter3-Methyl-1,4-diphenyl-2-azetidinoneStandard Beta-Lactam (Ampicillin)
Molecular Formula C16H15NO[1]C16H19N3O4S
Molecular Weight 237.30 g/mol [1]349.40 g/mol
Core Scaffold Monocyclic 2-azetidinoneBicyclic Penam (Thiazolidine-fused)
Primary Target PBP3 (Septation arrest)[4]PBP1/PBP2 (Cell wall lysis)[3]
Beta-Lactamase Stability High (Steric shielding via phenyls)Low (Requires beta-lactamase inhibitors)
Synthetic Origin Fully Synthetic (Staudinger Reaction)Semi-synthetic / Fermentation

Experimental Workflows & Methodologies

Scientific integrity requires that experimental protocols are not merely followed, but understood and internally validated. Below are the self-validating workflows for synthesizing and evaluating 3-methyl-1,4-diphenyl-2-azetidinone.

Protocol 1: Synthesis via Staudinger [2+2] Cycloaddition

Unlike standard antibiotics derived from fermentation, 1,4-diphenyl-2-azetidinones are synthesized via the Staudinger reaction—a highly predictable ketene-imine cycloaddition.

Step-by-Step Methodology:

  • Schiff Base Formation: Dissolve 1.0 mmol of aryl aldehyde in 10 mL of ethanol. Add 1.0 mL of HCl and stir for 5 minutes. Introduce 1.0 mmol of aniline and reflux for 1 hour.

    • Causality & Validation: HCl acts as a catalyst for nucleophilic addition. The reaction is self-validating; the successful formation of the Schiff base (imine) is visually confirmed by the precipitation of a solid upon cooling, which is filtered and washed with ice-cold hexane.

  • In-Situ Ketene Generation: Suspend the dried Schiff base (1.0 mmol) in toluene. Add 3.0 mmol of triethylamine (TEA) and stir for 5 minutes. Slowly add 1.2 mmol of propionyl chloride.

    • Causality: TEA serves a dual purpose: it neutralizes the HCl byproduct and drives the dehydrohalogenation of propionyl chloride to generate the highly reactive ketene intermediate in situ.

  • Cycloaddition: Heat the reaction mixture to 100°C under constant stirring for 12 hours.

  • Purification: Cool the mixture, dilute with water, and extract using Ethyl Acetate (EtOAc). Concentrate the organic layer under vacuum. Purify the crude product via silica gel column chromatography using a hexane-ethyl acetate (10:1) mobile phase.

    • Validation Checkpoint: Thin Layer Chromatography (TLC) must show a distinct shift in Rf value from the imine precursor to the final azetidinone product.

G S1 Step 1: Schiff Base Synthesis (Aniline + Aryl Aldehyde in EtOH) S3 Step 3:[2+2] Cycloaddition (Staudinger Reaction, 100°C) S1->S3 1.0 mmol Imine S2 Step 2: Ketene Generation (Propionyl Chloride + TEA) S2->S3 In-situ generation S4 Step 4: Organic Extraction (EtOAc / Water Wash) S3->S4 12h Reflux S5 Step 5: Column Chromatography (Hexane:EtOAc 10:1) S4->S5 Crude Product

Fig 2. Step-by-step Staudinger synthesis workflow for 3-methyl-1,4-diphenyl-2-azetidinone.

Protocol 2: Self-Validating Antimicrobial Efficacy & Beta-Lactamase Stability Assay

To objectively compare the synthesized azetidinone against standard beta-lactams, a Broth Microdilution assay must isolate the variable of enzymatic degradation.

Step-by-Step Methodology:

  • Inoculum Standardization: Prepare bacterial suspensions of a susceptible strain (e.g., E. coli ATCC 25922) and a beta-lactamase-producing strain (e.g., S. aureus ATCC 29213). Standardize to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL).

    • Causality: Using paired strains isolates the compound's inherent PBP affinity from its beta-lactamase resistance profile.

  • Serial Dilution: In a 96-well plate, prepare 2-fold serial dilutions of 3-methyl-1,4-diphenyl-2-azetidinone and Ampicillin (ranging from 0.25 to 256 µg/mL) in Mueller-Hinton broth.

  • Inoculation & Incubation: Add 50 µL of the standardized inoculum to each well. Incubate at 37°C for 18-24 hours.

  • Internal Validation Checkpoints:

    • Positive Control (Broth + Inoculum, no drug): Must show visible turbidity to confirm organism viability.

    • Negative Control (Broth only): Must remain entirely clear to rule out environmental contamination. The assay is void if this well shows growth.

  • Colorimetric Readout: To eliminate subjective visual bias in determining the Minimum Inhibitory Concentration (MIC), add 30 µL of 0.015% resazurin dye to all wells and incubate for 2 hours.

    • Causality: Metabolically active (surviving) bacteria reduce blue resazurin to pink resorufin. The MIC is objectively recorded as the lowest concentration well that remains strictly blue.

References

  • Bhuvaneshwari et al. "Synthesis and molecular docking studies of 3-methyl-1,4-diarylazetidin-2-ones". Indian Journal of Chemistry, 2024.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 852749, (3S,4R)-3-methyl-1,4-diphenylazetidin-2-one". PubChem.
  • Szekeres E. et al. "The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition". Frontiers in Microbiology, 2022.
  • Georgopapadakou N.H. et al. "Mode of action of azthreonam". Antimicrobial Agents and Chemotherapy, ASM Journals.
  • "The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group". PMC, National Institutes of Health.

Sources

Comparative

A Comparative Guide to the Antimicrobial Efficacy of 1,4-Diphenyl-2-Azetidinone Derivatives

This guide provides a comprehensive analysis of the antimicrobial efficacy of 1,4-diphenyl-2-azetidinone derivatives, a class of synthetic compounds belonging to the β-lactam family. Intended for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the antimicrobial efficacy of 1,4-diphenyl-2-azetidinone derivatives, a class of synthetic compounds belonging to the β-lactam family. Intended for researchers, scientists, and drug development professionals, this document delves into their mechanism of action, compares their in-vitro activity against various pathogens, and outlines the experimental protocols for evaluating their efficacy. The structure-activity relationship is also explored to provide insights for future drug design and development.

Introduction: The Significance of 2-Azetidinones

The 2-azetidinone, or β-lactam, ring is a four-membered cyclic amide that forms the core structural component of some of the most crucial antibiotics in clinical use, including penicillins and cephalosporins.[1] The continued emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Synthetic 2-azetidinone derivatives, such as the 1,4-diphenyl-2-azetidinone scaffold, offer a promising avenue for the discovery of new therapeutic agents with potentially enhanced efficacy and a broader spectrum of activity.[2] These compounds have garnered significant attention due to their versatile synthesis and the tunability of their biological activity through substitution on the aryl rings.[2]

Mechanism of Action: Targeting the Bacterial Cell Wall

Like other β-lactam antibiotics, 1,4-diphenyl-2-azetidinone derivatives are believed to exert their antimicrobial effect by inhibiting bacterial cell wall synthesis.[1] The strained four-membered β-lactam ring is key to their activity. It mimics the D-Ala-D-Ala moiety of the peptidoglycan strands that form the bacterial cell wall. This molecular mimicry allows the β-lactam to act as a substrate for penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of the peptidoglycan layer.[1]

The acylation of the PBP active site by the β-lactam ring forms a stable, covalent intermediate, effectively inactivating the enzyme.[1] This disruption of cell wall synthesis leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.[1]

G cluster_bacterium Bacterial Cell cluster_drug 1,4-Diphenyl-2-Azetidinone PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes cross-linking Lysis Cell Lysis PBP->Lysis Inhibition leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to CellWall->Lysis Weakened Azetidinone 2-Azetidinone Derivative Azetidinone->PBP Inhibits by covalent binding G cluster_sar Structure-Activity Relationship cluster_trends Observed Trends Core 1,4-Diphenyl-2-Azetidinone Core Scaffold R1 Substituent on 1-Phenyl Ring (R1) Core->R1 R2 Substituent on 4-Phenyl Ring (R2) Core->R2 Activity Antimicrobial Activity R1->Activity Influences R2->Activity Influences EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) Increase Activity Activity->EWG Position Para-substitution is often favorable Activity->Position Lipophilicity Balanced lipophilicity is important for cell penetration Activity->Lipophilicity

Caption: Key factors influencing the antimicrobial activity of derivatives.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of results, standardized methods for antimicrobial susceptibility testing are crucial. The following are detailed protocols for two widely used methods.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. [3] Materials:

  • Test compounds (1,4-diphenyl-2-azetidinone derivatives)

  • Bacterial or fungal cultures

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. [3]This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. [3]4. Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). [3]

G Start Start Inoculum Prepare Standardized Inoculum Start->Inoculum Dilution Serial Dilution of Test Compound Inoculum->Dilution Inoculate Inoculate Microtiter Plate Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Read MIC Value Incubate->Read End End Read->End

Caption: Workflow for the Broth Microdilution Method.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a microorganism to a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Test compounds

  • Sterile filter paper disks

  • Bacterial or fungal cultures

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Incubator

  • Calipers

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a lawn of bacteria.

  • Disk Application: Aseptically apply filter paper disks impregnated with a known concentration of the test compound onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Zone Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is correlated with the susceptibility of the microorganism to the compound.

Conclusion and Future Directions

1,4-Diphenyl-2-azetidinone derivatives represent a promising class of synthetic antimicrobial agents. Their efficacy is highly dependent on the nature and position of substituents on the phenyl rings, with electron-withdrawing groups generally enhancing activity. Standardized in-vitro testing methodologies are essential for the reliable evaluation and comparison of these compounds.

Future research should focus on the synthesis and evaluation of a broader range of derivatives to further elucidate the structure-activity relationship. Investigating the in-vivo efficacy and toxicity of the most potent compounds will be a critical next step in their development as potential therapeutic agents. Furthermore, exploring their activity against a wider panel of resistant microbial strains is warranted to address the pressing challenge of antimicrobial resistance.

References

  • Deep, A., et al. (2015). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 72(1), 65-73.
  • Deswal, S., & Kumar, D. (2013). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 5(3), 138-148.
  • Nishida, M., et al. (1985). Synthesis and structure-activity relationships of 2-azetidinone-1-sulfonic acid derivatives with a heteroatom-bound substituent at the 4-position. The Journal of antibiotics, 38(10), 1387–1400.
  • Güner, V., et al. (2000). Synthesis and antimicrobial activity of 1,4-diaryl-2-azetidinones. Il Farmaco, 55(3), 147-150.
  • Karia, D. C., & Shah, A. K. (2009). Synthesis and antimicrobial activities of some new azetidin-2-ones and thiazolidin-4-ones. Indian Journal of Chemistry - Section B, 48B(1), 131-136.
  • Patel, N. B., & Patel, J. C. (2017). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(1), 1-25.
  • Sarkar, S. (2013). Synthesis and Antimicrobial Activity of Some Azetidinone Derivatives Containing Substituted Benzothiazole. International Journal of ChemTech Research, 5(5), 2269-2275.
  • Kumar, A., & Rajput, C. S. (2009). Chemistry and biological activities of 2-azetidinone derivatives – A mini-review. Journal of Chemical and Pharmaceutical Research, 1(1), 144-154.
  • Mehta, P. D., et al. (2010). 2-Azetidinone--a new profile of various pharmacological activities. European journal of medicinal chemistry, 45(12), 5541–5560.

Sources

Validation

Validating Stereochemical Purity of 3-Methyl-1,4-diphenyl-2-azetidinone: A Comparative Guide to Chiral HPLC Stationary Phases

Introduction: The Stereochemical Challenge in β -Lactam Synthesis In modern drug development, the β -lactam ring (2-azetidinone) remains a privileged pharmacophore. The molecule 3-methyl-1,4-diphenyl-2-azetidinone presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereochemical Challenge in β -Lactam Synthesis

In modern drug development, the β -lactam ring (2-azetidinone) remains a privileged pharmacophore. The molecule 3-methyl-1,4-diphenyl-2-azetidinone presents a specific analytical challenge: it possesses two contiguous stereocenters at the C3 and C4 positions. This structural feature yields four distinct stereoisomers—a pair of cis enantiomers (3R,4S and 3S,4R) and a pair of trans enantiomers (3R,4R and 3S,4S)[1][2].

Because the spatial orientation of the C3-methyl and C4-phenyl groups dictates target binding affinity and enzymatic stability (e.g., resistance to β -lactamases), validating the enantiomeric excess (ee) and diastereomeric ratio (dr) is a critical quality attribute[3]. Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for this validation[1]. This guide objectively compares the performance of the two dominant polysaccharide-based Chiral Stationary Phases (CSPs) used for this analysis: Coated Cellulose and Immobilized Amylose .

Mechanistic Causality of Chiral Recognition

To understand why certain columns succeed where others fail, we must examine the causality of chiral recognition. The separation of 3-methyl-1,4-diphenyl-2-azetidinone stereoisomers on derivatized polysaccharide columns relies on a transient, diastereomeric three-point interaction model[4]:

  • Hydrogen Bonding : The β -lactam carbonyl (C=O) acts as a strong hydrogen-bond acceptor, interacting with the carbamate N-H groups on the CSP[4].

  • π−π Stacking : The N1 and C4 phenyl rings of the azetidinone interchelate with the 3,5-dimethylphenyl rings of the CSP[1].

  • Steric Inclusion : The C3-methyl group creates a steric bulk that must fit into the chiral grooves of the polymer backbone. The helical structure of amylose provides a different spatial cavity compared to the more linear structure of cellulose[3].

Chiral_Recognition Analyte 3-Methyl-1,4-diphenyl -2-azetidinone HBond Hydrogen Bonding (C=O ··· H-N) Analyte->HBond PiPi π-π Stacking (Phenyl ··· Phenyl) Analyte->PiPi Steric Steric Inclusion (C3-Methyl in Polymer Groove) Analyte->Steric CSP Chiral Stationary Phase (Carbamate Derivatized) HBond->CSP PiPi->CSP Steric->CSP

Fig 1. Three-point interaction model governing chiral recognition of beta-lactams on polysaccharide CSPs.

The Contenders: Coated Cellulose vs. Immobilized Amylose

When developing a method for 3-methyl-1,4-diphenyl-2-azetidinone, analytical scientists typically choose between two primary column chemistries:

  • Column A: Coated Cellulose (e.g., CHIRALCEL® OD-H)

    • Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate) physically coated on silica.

    • Mechanism: Highly effective for resolving the cis enantiomers of 1,4-diphenyl-2-azetidinones[2]. However, because the polymer is only physically coated, the mobile phase is strictly limited to standard normal-phase solvents (e.g., Hexane/Isopropanol) to prevent stripping the polymer from the silica support.

  • Column B: Immobilized Amylose (e.g., CHIRALPAK® IA)

    • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) covalently immobilized on silica.

    • Mechanism: The immobilization allows for the introduction of "forbidden" extended solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]. This is a massive advantage for β -lactams, which often exhibit poor solubility or broad peak tailing in pure alkane/alcohol mixtures.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems. System Suitability Testing (SST) must be passed before sample analysis.

Step 1: Sample Preparation & System Suitability
  • Diluent Selection : For Column A (OD-H), dissolve 1.0 mg of the racemic mixture in 1.0 mL of Hexane/Isopropanol (80:20 v/v)[2]. For Column B (IA), dissolve 1.0 mg in 1.0 mL of Hexane/Isopropanol/DCM (85:10:5 v/v/v) to ensure complete dissolution of the highly crystalline trans isomers[1].

  • Void Volume Marker : Inject 5 µL of 1,3,5-tri-tert-butylbenzene (0.1 mg/mL) to accurately determine the dead time ( t0​ ).

  • Self-Validation Check : Calculate the resolution ( Rs​ ) between the closest eluting enantiomer pairs using the formula: Rs​=2(tR2​−tR1​)/(w1​+w2​) . The system is only validated for quantitation if Rs​≥1.5 (baseline separation).

Step 2: Chromatographic Execution

HPLC_Workflow Start Synthesized 3-Methyl-1,4-diphenyl-2-azetidinone (Mixture of 4 Stereoisomers) Screening Primary CSP Screening (OD-H vs. IA) Start->Screening Sample Prep (1 mg/mL) Coated Coated Cellulose (OD-H) Hexane/IPA (80:20) Screening->Coated Normal Phase Immobilized Immobilized Amylose (IA) Hexane/IPA/DCM (85:10:5) Screening->Immobilized Extended Solvents Eval Evaluate Resolution (Rs) Target Rs > 1.5 Coated->Eval Immobilized->Eval Valid Method Validation (LOD, LOQ, Linearity) Eval->Valid Optimal Conditions Met

Fig 2. Step-by-step decision matrix for chiral HPLC method development of beta-lactam stereoisomers.

Comparative Performance Data

The following table synthesizes the expected chromatographic performance for 3-methyl-1,4-diphenyl-2-azetidinone based on established literature parameters for structurally analogous β -lactams[1][2].

Chromatographic ParameterColumn A: Coated Cellulose (OD-H)Column B: Immobilized Amylose (IA)
Polymer Backbone Cellulose (Linear-like cavity)Amylose (Helical cavity)
Solvent Compatibility Strict Normal Phase (Hexane/Alcohols)Extended (Hexane/Alcohols/DCM/THF)
Optimized Mobile Phase Hexane / Isopropanol (80:20 v/v)Hexane / Isopropanol / DCM (85:10:5 v/v/v)
Flow Rate & Temp 0.7 mL/min at 25°C1.0 mL/min at 25°C
Selectivity ( α ) for cis pair 1.451.82
Resolution ( Rs​ ) for cis pair Rs​≈1.8 (Baseline separation) Rs​≈2.4 (Robust baseline separation)
Resolution ( Rs​ ) for trans pair Rs​≈1.2 (Partial overlap) Rs​≈1.7 (Baseline separation)
Peak Shape / Tailing Factor ~1.4 (Slight tailing due to solubility)~1.05 (Sharp peaks due to DCM modifier)
Total Analysis Time ~25 minutes~18 minutes

Conclusion: Which Column to Choose?

If your synthetic methodology is highly diastereoselective and you only need to validate the enantiomeric excess of the cis-3-methyl-1,4-diphenyl-2-azetidinone pair, the Coated Cellulose (OD-H) column provides a reliable, traditional approach[2].

However, if you are analyzing a crude mixture containing all four stereoisomers, or if you encounter peak tailing due to the limited solubility of the β -lactam in pure hexane, the Immobilized Amylose (IA) column is objectively superior[1]. The covalent immobilization allows the introduction of DCM into the mobile phase, which acts as a powerful solubilizing modifier that sharpens peak shapes, reduces analysis time, and ultimately achieves baseline resolution ( Rs​≥1.5 ) for all four stereoisomers.

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Comparative

Mass Spectrometry Validation Methods for 3-Methyl-1,4-diphenyl-2-azetidinone: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying highly strained heterocycles. 3-Methyl-1,4-diphenyl-2-azetidinone is a core β-lactam scaffold pivotal in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying highly strained heterocycles. 3-Methyl-1,4-diphenyl-2-azetidinone is a core β-lactam scaffold pivotal in medicinal chemistry and drug development 1. The four-membered β-lactam ring is characterized by significant angle strain, making it highly susceptible to hydrolytic degradation and thermal ring-opening. This inherent instability demands rigorous selection and validation of mass spectrometry (MS) platforms to ensure that the intact molecule—rather than an artifact of the ionization process—is accurately quantified.

This guide objectively compares the performance of leading mass spectrometry platforms for the validation of 3-methyl-1,4-diphenyl-2-azetidinone and provides a field-proven, self-validating experimental protocol designed to meet ICH M10 bioanalytical guidelines.

Mechanistic Challenges in β-Lactam Mass Spectrometry

The primary hurdle in analyzing 2-azetidinone derivatives is preserving the β-lactam ring prior to detection. The ring is notoriously susceptible to thermal degradation, making soft ionization techniques like Electrospray Ionization (ESI) critical for intact mass analysis 2.

Once the intact precursor ion ( [M+H]+ at m/z 238) is isolated in the collision cell, Collision-Induced Dissociation (CID) typically proceeds via a retro-[2+2] cycloaddition . This specific cleavage breaks the N1-C4 and C2-C3 bonds of the β-lactam ring, yielding a characteristic imine product ion and a neutral ketene loss 3. Understanding this causality is essential for selecting the correct Multiple Reaction Monitoring (MRM) transitions.

Fragmentation Parent Intact Precursor Ion [M+H]+ m/z 238 Retro22 Retro-[2+2] Cycloaddition (β-Lactam Cleavage) Parent->Retro22 Imine Imine Product Ion m/z 182 Retro22->Imine Ketene Ketene Neutral Loss (- 56 Da) Retro22->Ketene

Collision-induced dissociation (CID) pathway of 3-methyl-1,4-diphenyl-2-azetidinone.

Platform Comparison: LC-MS/MS vs. GC-MS vs. SFC-MS

Selecting the right chromatographic and ionization strategy dictates the success of the validation. Below is an objective comparison of the three primary alternatives.

Gas Chromatography-Mass Spectrometry (GC-EI-MS)
  • Mechanism: Utilizes high-temperature injection (typically >250°C) and hard Electron Impact (EI) ionization (70 eV).

  • Drawback: The thermal stress and hard ionization cause immediate ring scission before the molecule reaches the analyzer. The molecular ion ( M+∙ ) is rarely observed, leading to complex, non-reproducible fragmentation patterns. It requires labor-intensive derivatization to stabilize the molecule.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-ESI-MS)
  • Mechanism: Uses supercritical CO2​ as the primary mobile phase.

  • Advantage: 3-Methyl-1,4-diphenyl-2-azetidinone possesses chiral centers at the C3 and C4 positions. SFC is the premier choice for chiral resolution of its diastereomers prior to MS detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
  • Mechanism: Employs ambient-temperature liquid separation coupled with soft ESI.

  • Advantage: This is the gold standard. ESI preserves the intact [M+H]+ ion. Operating in MRM mode on a triple quadrupole provides unparalleled sensitivity and specificity, effectively filtering out matrix noise 4.

Quantitative Performance Summary
ParameterLC-ESI-MS/MS (Triple Quad)GC-EI-MS (Single Quad)SFC-ESI-MS (Q-TOF)
Ionization Type Soft (ESI+)Hard (EI)Soft (ESI+)
Thermal Degradation MinimalSevere (Requires Derivatization)Minimal
Limit of Detection (LOD) 0.5 ng/mL50 ng/mL2.0 ng/mL
Linear Dynamic Range 1−1000 ng/mL 100−5000 ng/mL 5−1000 ng/mL
Chiral Resolution Poor (unless using chiral column)PoorExcellent

Self-Validating Experimental Protocol (LC-ESI-MS/MS)

To ensure trustworthiness, the following protocol is designed as a self-validating system . It embeds System Suitability Testing (SST), internal standard (IS) normalization, and matrix effect evaluation directly into the workflow.

MS_Workflow Start Sample Preparation (Liquid-Liquid Extraction) Chromatography Chromatographic Separation (UHPLC / C18 Column) Start->Chromatography Ionization Soft Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Validation Method Validation (ICH M10 Guidelines) Detection->Validation

Analytical workflow for the LC-MS/MS validation of 2-azetidinone derivatives.
Step-by-Step Methodology

Step 1: Matrix-Matched Calibration & Internal Standard Spiking

  • Action: Prepare calibration standards ( 1−1000 ng/mL) in blank biological matrix (e.g., plasma). Spike all samples with a stable isotope-labeled internal standard (e.g., 13C6​ -labeled analogue) at a constant concentration of 50 ng/mL.

  • Causality: Matrix components cause ion suppression in the ESI source. Using matrix-matched calibrants and an co-eluting isotope-labeled IS mathematically corrects for ionization variations, ensuring the protocol self-validates against matrix effects 4.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Aliquot 100 µL of sample. Add 500 µL of Ethyl Acetate. Vortex for 5 minutes, centrifuge at 14,000 x g for 10 minutes. Transfer the organic supernatant and evaporate under gentle nitrogen flow. Reconstitute in 100 µL of Mobile Phase A.

  • Causality: 3-Methyl-1,4-diphenyl-2-azetidinone is highly lipophilic. LLE selectively extracts the target analyte while leaving highly polar matrix suppressors (like phospholipids) in the aqueous phase, vastly improving the signal-to-noise ratio compared to simple protein precipitation.

Step 3: UHPLC Separation

  • Action: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 4 minutes.

  • Causality: The weakly basic nitrogen of the azetidinone ring requires an acidic environment to ensure complete protonation to [M+H]+ prior to entering the mass spectrometer.

Step 4: MRM Detection & Optimization

  • Action: Operate the Triple Quadrupole in ESI+ mode. Monitor the specific transitions outlined in the table below.

Optimized MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Assignment
3-Methyl-1,4-diphenyl-2-azetidinone 238.1182.15015Imine Fragment (Quantifier)
3-Methyl-1,4-diphenyl-2-azetidinone 238.1104.15025Secondary Fragment (Qualifier)
Stable Isotope IS 244.1188.15015IS Quantifier

Data Interpretation & Validation Metrics

To declare the method fully validated per ICH M10 guidelines, the following criteria must be met during the run:

  • Linearity: The calibration curve must exhibit an R2≥0.995 using a 1/x2 weighting factor.

  • Precision & Accuracy: Quality Control (QC) samples at Low, Mid, and High concentrations must demonstrate a Coefficient of Variation (CV) ≤15% (or ≤20% at the LLOQ).

  • Matrix Factor (MF): The IS-normalized MF should be close to 1.0 (acceptable range: 0.85−1.15 ), confirming that the LLE protocol successfully mitigated ion suppression.

By adhering to this causality-driven workflow, researchers can bypass the thermal instability issues inherent to β-lactams and achieve robust, reproducible quantification of 3-methyl-1,4-diphenyl-2-azetidinone.

References

  • A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces - PubMed Source: National Institutes of Health (NIH)[Link]

  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC Source: National Institutes of Health (NIH)[Link]

  • Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC Source: National Institutes of Health (NIH)[Link]

  • An Expeditious Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones - PMC Source: National Institutes of Health (NIH)[Link]

Sources

Validation

Strategic Comparison of Staudinger and Kinugasa Reactions for β-Lactam Synthesis

The β-lactam (azetidin-2-one) ring is a privileged pharmacophore, serving as the structural cornerstone for the world's most critical antibiotics and acting as a versatile synthetic intermediate for complex alkaloids and...

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Author: BenchChem Technical Support Team. Date: April 2026

The β-lactam (azetidin-2-one) ring is a privileged pharmacophore, serving as the structural cornerstone for the world's most critical antibiotics and acting as a versatile synthetic intermediate for complex alkaloids and chemotherapeutics. For drug development professionals and synthetic chemists, selecting the optimal method for constructing this highly strained four-membered heterocycle is paramount.

This guide provides an objective, data-driven comparison of the two premier methodologies for β-lactam construction: the classical Staudinger Synthesis and the transition-metal-catalyzed Kinugasa Reaction . By analyzing their mechanistic pathways, stereochemical control, and experimental causality, this guide empowers researchers to make informed strategic decisions in synthetic route design.

Mechanistic Divergence: [2+2] vs. [3+2] Cascade Pathways

Understanding the fundamental mechanistic differences between these two reactions is critical for predicting functional group tolerance and troubleshooting stereochemical outcomes.

The Staudinger Synthesis: Stepwise [2+2] Cycloaddition

Discovered in 1907, the1 remains the most widely applied method for β-lactam generation[1]. The reaction is a formal [2+2] cycloaddition between a ketene (typically generated in situ from an acid chloride and a tertiary amine) and an imine. Computational and kinetic studies confirm that this is not a concerted process; rather, it proceeds via a stepwise mechanism[1]. The imine nitrogen acts as a nucleophile, attacking the electrophilic central carbon of the ketene to generate a zwitterionic intermediate. Subsequent conrotatory ring closure yields the β-lactam ring[1]. Stereocontrol can be masterfully dictated by 2 which intercept the ketene to form a chiral acylpyridinium enolate[2].

The Kinugasa Reaction: Cu-Catalyzed Cascade

First reported in 1972, the 3 constructs the β-lactam core from a terminal alkyne and a nitrone in the presence of a copper catalyst[3]. While historically viewed as a simple [3+2] cycloaddition followed by rearrangement, modern4 reveal a highly complex cascade[4]. The reaction exhibits a second-order dependence on the catalyst, implicating a critical bis-Cu complex[5]. The active dicopper-acetylide undergoes a [3+2] cycloaddition with the nitrone to form a metalated isoxazoline. This intermediate then undergoes a rapid cycloreversion to generate an imine and a dicopper-ketenyl species, which finally undergo a [2+2] cycloaddition to form the β-lactam[5].

G Start Starting Materials Staudinger Staudinger Reaction Start->Staudinger Kinugasa Kinugasa Reaction Start->Kinugasa KeteneImine Ketene + Imine Staudinger->KeteneImine Zwitterion Zwitterionic Intermediate KeteneImine->Zwitterion [2+2] Stepwise BLactam1 β-Lactam (cis/trans) Zwitterion->BLactam1 Ring Closure AlkyneNitrone Terminal Alkyne + Nitrone Kinugasa->AlkyneNitrone Isoxazoline Cu-Isoxazoline Intermediate AlkyneNitrone->Isoxazoline [3+2] Cycloaddition Rearrangement Cycloreversion to Ketene/Imine Isoxazoline->Rearrangement BLactam2 β-Lactam (cis/trans) Rearrangement->BLactam2 [2+2] Cycloaddition

Mechanistic divergence between Staudinger [2+2] and Kinugasa cascade pathways.

Comparative Performance & Stereocontrol

When selecting a synthetic route, atom economy, yield, and stereoselectivity are the primary drivers. The table below summarizes the quantitative performance metrics of both methodologies based on optimized modern protocols.

ParameterStaudinger ReactionKinugasa Reaction
Core Reactants Acid Chloride + ImineTerminal Alkyne + Nitrone
Catalyst Requirement Uncatalyzed or Nucleophilic (e.g., PPY)Cu(I) / Cu(II) + Chiral Ligands (e.g., bisoxazoline)
Atom Economy High (Produces HCl/amine salt byproduct)Excellent (100% theoretical for addition)
Typical Yields 60% – 95%50% – 90%
Enantiomeric Excess (ee) Up to 99% (with planar-chiral catalysts)Up to 98% (with chiral Cu-ligand complexes)
Diastereoselectivity Highly tunable (cis or trans favored)Historically cis-selective; modern trans variants exist
Major Side Reactions Ketene dimerization, hydrolysisGlaser homocoupling, imine/amide formation

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, experimental protocols must be grounded in causality. The following methodologies detail the critical steps for executing asymmetric variants of both reactions, explaining why specific parameters are chosen.

Protocol A: Catalytic Asymmetric Staudinger Synthesis

Objective: Synthesis of highly enantioenriched β-lactams using Fu’s planar-chiral PPY catalyst.[2]

  • System Preparation: Flame-dry a Schlenk tube under vacuum and backfill with argon. Causality: Ketenes and the zwitterionic intermediates are highly sensitive to moisture, which leads to competitive hydrolysis and racemic background reactions.

  • Reagent Mixing: Add the imine (1.0 equiv), proton sponge (1.1 equiv, as base), and the planar-chiral PPY catalyst (10 mol%) in anhydrous toluene. Cool the mixture to -78 °C. Causality: Toluene provides a non-polar environment that tightens the transition state, maximizing enantiomeric excess. The -78 °C temperature suppresses the uncatalyzed racemic background reaction.

  • Slow Addition: Dissolve the acid chloride (1.2 equiv) in toluene and add it to the reaction mixture via a syringe pump over 2 to 4 hours. Causality: Slow addition maintains a low steady-state concentration of the highly reactive ketene, completely suppressing unwanted ketene dimerization.

  • Validation & Quench: Allow the reaction to warm to room temperature. Monitor completion via TLC. Quench with methanol, concentrate, and validate the cis/trans ratio via crude ^1H-NMR and enantiomeric excess via chiral HPLC.

Protocol B: Enantioselective Kinugasa Reaction

Objective: Synthesis of chiral β-lactams via Cu/bisoxazoline catalysis.[3]

  • Catalyst Pre-assembly: In an argon-purged Schlenk flask, mix Cu(OTf) (10 mol%) with a chiral bisoxazoline ligand (12 mol%) in anhydrous acetonitrile. Stir at room temperature for 1 hour. Causality: Pre-stirring ensures the complete thermodynamic formation of the active chiral bis-Cu complex before substrate introduction, preventing racemic background reactions catalyzed by unligated copper.[5]

  • Substrate Addition: Add the nitrone (1.0 equiv), followed by a bulky secondary amine base (e.g., dicyclohexylamine, 1.2 equiv). Finally, add the terminal alkyne (1.5 equiv) dropwise via syringe pump. Causality: The base is critical for deprotonating the alkyne to form the Cu-acetylide. A bulky amine prevents unwanted nucleophilic attack on the intermediates. Syringe pump addition of the alkyne minimizes the local concentration of Cu-acetylide, mitigating the risk of Glaser homocoupling.[6]

  • Validation & Quench: Stir until complete consumption of the nitrone (monitored by LC-MS). Quench with saturated aqueous NH4Cl to break the strong copper-product complex. Extract with ethyl acetate and purify via flash chromatography.

G cluster_S Staudinger Protocol cluster_K Kinugasa Protocol Prep Schlenk Technique Preparation (Strictly Anhydrous/Anaerobic) S1 Mix Imine, Base, Catalyst in Toluene (-78°C) Prep->S1 K1 Mix Cu Salt, Chiral Ligand, Base in MeCN (RT) Prep->K1 S2 Slow Addition of Acid Chloride (Generates Ketene) S1->S2 S3 Warm to RT & Quench S2->S3 Purify Flash Chromatography & Chiral HPLC Validation S3->Purify K2 Add Nitrone & Alkyne (Syringe Pump) K1->K2 K3 Stir to Completion & Quench K2->K3 K3->Purify

Parallel experimental workflows for asymmetric Staudinger and Kinugasa reactions.

Strategic Selection Guide for Drug Development

When designing a synthetic route for a novel β-lactam therapeutic, the choice between Staudinger and Kinugasa reactions should be dictated by the starting material availability and the specific stereochemical requirements of the target molecule:

  • Choose the Staudinger Reaction when: You require highly predictable, scalable synthesis with broad functional group tolerance on the imine fragment. It is the superior choice when the corresponding acid chlorides are commercially available or easily synthesized, and when absolute control over trans vs. cis geometry is required via established chiral catalysts[2].

  • Choose the Kinugasa Reaction when: You are prioritizing atom economy and have access to diverse terminal alkynes and nitrones. It is highly advantageous for generating complex, highly substituted β-lactams where the generation of a ketene intermediate would be unstable or prone to dimerization. Furthermore, recent advancements in 6 make the Kinugasa reaction an emerging tool for green chemistry and bioorthogonal labeling[6].

References

  • Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling - MDPI - 6

  • Staudinger synthesis - Grokipedia - 1

  • A Revised Mechanism for the Kinugasa Reaction - Journal of the American Chemical Society - 5

  • Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile - Journal of the American Chemical Society - 2

  • Theoretical Study of Mechanism and Stereoselectivity of Catalytic Kinugasa Reaction - The Journal of Organic Chemistry - 4

  • Recent advances in the synthesis of β-lactum derivatives using nitrone cycloaddition reactions - Journal of Chemical and Pharmaceutical Research (JOCPR) - 3

Sources

Comparative

Comparative Toxicity and Efficacy Profiling of Substituted 1,4-Diphenyl-2-Azetidinones: A Technical Guide for Preclinical Development

As a Senior Application Scientist, I approach the evaluation of novel pharmacophores not just through the lens of efficacy, but through the rigorous dissection of their therapeutic windows. Historically recognized for th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of novel pharmacophores not just through the lens of efficacy, but through the rigorous dissection of their therapeutic windows. Historically recognized for their antibacterial properties and as cholesterol absorption inhibitors (e.g., Ezetimibe), β-lactams—specifically substituted 1,4-diphenyl-2-azetidinones —have emerged as highly potent, conformationally restrained antiproliferative agents.

A critical bottleneck in oncology drug development is dose-limiting systemic toxicity. This guide objectively compares the toxicity and efficacy profiles of novel 1,4-diphenyl-2-azetidinones against traditional tubulin-binding agents like Combretastatin A-4 (CA-4), providing actionable, self-validating experimental workflows for preclinical researchers.

Mechanistic Basis of Differential Toxicity

The spatial arrangement of the two phenyl rings in 1,4-diaryl-2-azetidinones mimics the bioactive conformation of CA-4, a well-known vascular disrupting agent[1]. However, CA-4 suffers from severe off-target toxicity due to generalized tubulin depolymerization in healthy tissues. Substituted azetidinones overcome this through precision target engagement:

  • N-1 Substitution & Target Shift: Introducing polymethoxylated moieties (e.g., a 3,4,5-trimethoxyphenyl group) at the N-1 position shifts the primary mechanism of action away from generalized tubulin binding. Instead, these compounds specifically activate Adenosine Monophosphate Activated Protein Kinase (AMPK) and induce apoptosis in cancer cells, as detailed in the 1[1].

  • Stereochemical Specificity: Toxicity and efficacy are highly dependent on stereochemistry. Pure enantiomers, such as (+)-trans-21, exhibit up to 200 times higher specific anticancer activity than their (-)-trans counterparts[1]. This stereospecificity ensures that the molecule binds exclusively to malignant targets, sparing healthy cells.

  • C-3 Substitutions: Modifications such as the 3-(α-hydroxybenzyl) group yield low micromolar to nanomolar antiproliferative potency against MCF-7 and MDA MB-231 breast cancer cells with minimal overall cytotoxicity, according to research published by 2[2].

  • Broad Enzyme Inhibition: The β-lactam ring acts as a mechanism-based inhibitor for various enzymes (e.g., human tryptase, leukocyte elastase), contributing to a broad but highly tunable pharmacological profile reviewed in 3[3].

Quantitative Toxicity Comparison

The following table synthesizes the comparative performance of optimized 1,4-diphenyl-2-azetidinones against the baseline core and the traditional agent CA-4.

Compound VariantStructural HighlightPrimary MechanismCytotoxicity (Cancer)Cytotoxicity (Normal)Est. Therapeutic Index
Combretastatin A-4 (CA-4) cis-stilbene coreTubulin Depolymerization+++++++Narrow
(+)-trans-21 N-1 3,4,5-trimethoxyphenylAMPK Activation[1]++++ (HT-29)+Wide
3-(α-hydroxybenzyl) derivative C-3 hydroxybenzylER Modulation[2]+++ (MCF-7)+Wide
Unsubstituted Core 1,4-diphenyl-2-azetidinoneBaseline β-lactam activity+++Moderate

Note: Acute in vivo toxicity studies demonstrate that optimized azetidinone derivatives are remarkably well-tolerated, with no mortality observed at doses up to 1000 mg/kg, as shown in 4[4].

Mechanistic Pathway Visualization

The diagram below illustrates the divergent signaling pathways activated by substituted 1,4-diphenyl-2-azetidinones in malignant versus healthy cells.

ToxicityPathway cluster_cancer Malignant Cell (e.g., HT-29) cluster_normal Healthy Cell (e.g., Fibroblast) Azetidinone Substituted 1,4-diphenyl- 2-azetidinone AMPK AMPK Phosphorylation (Target Engagement) Azetidinone->AMPK High Affinity NoAMPK Minimal AMPK Activation Azetidinone->NoAMPK Low Affinity Caspase Caspase-3 Cleavage (Apoptosis) AMPK->Caspase Signal Transduction Death Targeted Cell Death (High Efficacy) Caspase->Death Survival Cell Survival (Low Toxicity) NoAMPK->Survival

Mechanism of selective cytotoxicity via AMPK activation in cancer cells vs. normal cell survival.

Self-Validating Experimental Workflows

To accurately profile these compounds, standard assays must be adapted to account for their specific cytostatic nature and lipophilicity. Do not rely on single-endpoint viability assays.

Protocol 1: Multiplexed High-Throughput Cytotoxicity Screening (MTT/LDH)

Objective: Differentiate between targeted cytostasis/apoptosis and non-specific necrotic toxicity.

  • Cell Synchronization & Seeding: Seed HT-29 (colon cancer) and MRC-5 (normal fibroblast) cells at 1×104 cells/well in 96-well plates. Serum-starve for 12 hours.

    • Causality: Synchronizing cells in the G0/G1 phase ensures that observed antiproliferative effects are driven by the compound's mechanism rather than baseline variances in cellular replication rates.

  • Compound Administration: Dose cells with azetidinone derivatives (0.1 nM to 100 µM). Maintain DMSO concentration strictly below 0.1%.

    • Causality: 1,4-diphenyl-2-azetidinones are highly lipophilic. Exceeding 0.1% DMSO introduces solvent-induced cytotoxicity, compromising the trustworthiness of the therapeutic window data.

  • LDH Release Quantification (Necrosis Check): After 24 hours, transfer 50 µL of supernatant to a fresh plate and assay for Lactate Dehydrogenase (LDH).

    • Causality: LDH is only released upon membrane rupture. This step acts as a self-validating control to prove the compound does not act as a non-specific lytic detergent.

  • MTT Reduction Assay (Metabolic Viability): Add MTT reagent to the remaining adherent cells. Incubate for 4 hours, lyse, and read absorbance at 570 nm.

    • Causality: The ratio of MTT inhibition to LDH release definitively categorizes the toxicity. A high MTT inhibition coupled with low LDH release confirms targeted apoptosis/cytostasis rather than broad necrosis.

Protocol 2: Target Engagement & Apoptosis Validation (Western Blot)

Objective: Confirm that cell death is mechanism-driven via AMPK activation[1].

  • Lysis with Phosphatase Inhibition: Lyse treated cells in RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail.

    • Causality: The specific anticancer activity of these azetidinones relies on AMPK phosphorylation. Phosphorylation is highly transient; omitting inhibitors leads to rapid dephosphorylation during lysis, resulting in false-negative target engagement data.

  • Protein Resolution & Transfer: Resolve 30 µg of lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Multiplexed Immunoblotting: Probe simultaneously for p-AMPK (Thr172) and Cleaved Caspase-3.

    • Causality: Detecting p-AMPK proves upstream target engagement by the azetidinone, while Cleaved Caspase-3 confirms that this engagement successfully triggered the terminal apoptotic execution pathway.

Sources

Safety & Regulatory Compliance

Safety

2-Azetidinone, 3-methyl-1,4-diphenyl- proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-Azetidinone, 3-methyl-1,4-diphenyl- 1. Executive Summary & Operational Rationale 2-Azetidinone, 3-methyl-1,4-diphenyl- is a highly substituted β-lactam interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-Azetidinone, 3-methyl-1,4-diphenyl-

1. Executive Summary & Operational Rationale 2-Azetidinone, 3-methyl-1,4-diphenyl- is a highly substituted β-lactam intermediate. In advanced drug development, this compound is frequently utilized in the Gilman-Speeter reaction (a one-pot condensation between an ester and an imine) to synthesize next-generation taxoids and β-lactam antibiotics[1].

While it is an invaluable synthetic building block, the intact azetidinone ring poses a severe environmental hazard. If discharged into standard wastewater systems, biologically active β-lactams can interact with environmental microbiomes, driving the proliferation of antimicrobial resistance (AMR)[2][3]. Therefore, laboratory professionals must execute targeted chemical inactivation prior to the final disposal of this compound to safeguard both the environment and public health[4].

2. Physicochemical & Hazard Profile Understanding the physical properties of the compound is the first step in effective waste segregation and risk mitigation.

Property / Hazard ParameterSpecification
Chemical Name 2-Azetidinone, 3-methyl-1,4-diphenyl-
CAS Number 7468-12-4 (Stereoisomer: 888482-29-9)[5][6]
Molecular Formula C16H15NO[5]
Molecular Weight 237.30 g/mol [5]
Primary Hazards Environmental toxicity (AMR risk); Skin/Eye Irritant[7]
Disposal Classification Hazardous Chemical Waste (Biologically Active)[2]

3. The Mechanistic Rationale for Chemical Inactivation Expert Insight: Never rely on dilution for the disposal of active pharmaceutical ingredients. The World Health Organization (WHO) and environmental protection agencies explicitly prohibit the sewering of intact β-lactam compounds[2][3].

The most efficient method to render 2-Azetidinone, 3-methyl-1,4-diphenyl- biologically inert is alkaline hydrolysis [2]. The 4-membered β-lactam ring suffers from significant angle and torsional strain. When exposed to a strong base (such as 1 M NaOH), hydroxide ions execute a rapid nucleophilic attack on the highly electrophilic carbonyl carbon of the β-lactam ring[4]. This attack cleaves the cyclic amide bond, irreversibly opening the ring to form a structurally inactive amino acid derivative. By destroying the structural integrity of the pharmacophore, we eliminate its ability to bind to bacterial penicillin-binding proteins (PBPs), completely neutralizing the AMR risk[2].

4. Experimental Protocol: Alkaline Hydrolysis & Neutralization This self-validating protocol ensures the complete destruction of the β-lactam ring in liquid waste streams.

Step 1: Preparation and PPE

  • Conduct all liquid waste processing inside a certified chemical fume hood to prevent the inhalation of potentially irritating aerosols[7].

  • Don appropriate PPE: chemical-resistant nitrile gloves, safety goggles, and a lab coat[2].

Step 2: Reagent Addition

  • Collect all aqueous or organic waste solutions containing the azetidinone derivative in a primary, heavy-walled reaction vessel.

  • Slowly add an equal volume of 1 M Sodium Hydroxide (NaOH) to the waste solution[2][4].

Step 3: Incubation & Self-Validation

  • Place the vessel on a magnetic stir plate. Stir the mixture continuously at ambient room temperature (20–25°C) for a minimum of 12 hours (overnight) to ensure quantitative destruction[4].

  • Field-Proven Tip: As the hydrolysis proceeds, the cleavage of the amide generates a carboxylic acid group that consumes hydroxide ions. You can track the reaction's progress by monitoring the pH; a stabilization of the pH after an initial drop indicates that the ring-opening reaction is complete.

Step 4: Neutralization

  • Using a calibrated pH meter, slowly add 1 M Hydrochloric Acid (HCl) dropwise to the inactivated mixture[2].

  • Continue the addition until the solution is neutralized to a pH range of 6.0 – 8.0[2].

Step 5: Final Collection

  • Transfer the neutralized, biologically inactive solution to a clearly labeled "Aqueous Hazardous Waste" container[2].

  • Arrange for pickup by a licensed hazardous waste management contractor[2].

5. Solid Waste and Spill Management Not all waste should be hydrolyzed. Solid waste requires a different logistical approach to minimize handling risks.

  • Solid Powders & Contaminated PPE: Do not attempt to dissolve solid bulk powders solely for the purpose of hydrolysis, as this creates unnecessary liquid waste volumes. Instead, sweep up solid spills using a static-free brush to avoid dust generation[7]. Place all contaminated solids, empty reagent vials, and used PPE into a sealed, rigid container[7][8].

  • Incineration: Solid β-lactam waste must be disposed of via high-temperature incineration in a facility equipped with an afterburner and scrubber. This must be managed by a certified professional waste disposal service[7].

6. Disposal Workflow Visualization The following diagram outlines the logical decision tree for managing 2-Azetidinone waste based on its physical state.

DisposalWorkflow Start 2-Azetidinone Waste Generation CheckType Determine Waste State Start->CheckType Solid Solid Powder / PPE CheckType->Solid Solid Liquid Aqueous / Organic Solutions CheckType->Liquid Liquid Incineration High-Temp Incineration (Licensed Contractor) Solid->Incineration Hydrolysis Alkaline Hydrolysis (Add 1M NaOH, Stir 12h) Liquid->Hydrolysis Final Certified Hazardous Waste Disposal Incineration->Final Neutralization Neutralization (Add 1M HCl to pH 6-8) Hydrolysis->Neutralization AqueousWaste Aqueous Hazardous Waste Collection Neutralization->AqueousWaste AqueousWaste->Final

Logical workflow for the segregation and chemical inactivation of 2-Azetidinone waste.

References

  • National Center for Biotechnology Information. "(3S,4R)-3-methyl-1,4-diphenylazetidin-2-one - PubChem Compound Summary." PubChem.[Link]

  • Wang, Y. "The Chemistry and Biology of Beta-Lactams." DOKUMEN.PUB.[Link]

  • Mitchell, S.M., et al. "Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance." MDPI.[Link]

  • World Health Organization (WHO). "Annex 6: Guidelines on the safe management of wastes from health-care activities." WHO.[Link]

Handling

Personal protective equipment for handling 2-Azetidinone, 3-methyl-1,4-diphenyl-

An authoritative, step-by-step operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of 2-Azetidinone, 3-methyl-1,4-diphenyl- (CAS: 7468-12-4). Chemical Profiling & Hazard C...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of 2-Azetidinone, 3-methyl-1,4-diphenyl- (CAS: 7468-12-4).

Chemical Profiling & Hazard Causality

2-Azetidinone, 3-methyl-1,4-diphenyl- (PubChem CID: 852749) is a synthetic organic compound featuring a core β -lactam ring (2-azetidinone) substituted with a methyl group and two lipophilic phenyl rings [1].

To design a self-validating safety protocol, we must first understand the mechanistic causality behind the compound's hazard profile:

  • Sensitization Potential (The β -Lactam Core): The highly strained 4-membered β -lactam ring is susceptible to nucleophilic attack. In biological systems, it can undergo ring-opening acylation with the primary amines of host proteins (e.g., lysine residues). This forms a hapten-protein complex, which is the exact mechanistic pathway for β -lactam-induced IgE-mediated hypersensitivity and occupational asthma [2].

  • Dermal Penetration (The Diphenyl Moieties): The addition of two phenyl rings significantly increases the molecule's lipophilicity (LogP). While the dry powder poses an inhalation hazard, dissolving this compound in common laboratory solvents (e.g., DMSO, DMF, or Dichloromethane) creates a high-risk dermal penetration vector. The solvent acts as a carrier, dragging the sensitizing β -lactam directly through the stratum corneum.

Quantitative PPE Selection Matrix

Based on the compound's physicochemical properties, standard "default" lab PPE is insufficient. The following matrix outlines the required PPE based on the specific operational state of the chemical.

Operational StateRespiratory ProtectionHand Protection (Double Glove)Eye & Body ProtectionEngineering Control
Dry Powder (Weighing) N95 or P100 Particulate RespiratorInner: Nitrile (4 mil)Outer: Nitrile (8 mil)Chemical safety goggles, disposable Tyvek sleeves.Ventilated Balance Enclosure (VBE)
Aqueous Solution None required if handled in hoodInner: Nitrile (4 mil)Outer: Nitrile (4 mil)Safety glasses with side shields, standard lab coat.Chemical Fume Hood
Organic Solution (DMSO/DMF) None required if handled in hoodInner: Polyethylene (PE)Outer: Nitrile (8 mil)Splash goggles, fluid-resistant lab coat.Chemical Fume Hood
Spill Cleanup (Solid/Liquid) Half-face elastomeric respirator (P100/Organic Vapor cartridges)Inner: Nitrile (4 mil)Outer: Butyl rubber or NeopreneFace shield over goggles, impermeable apron.N/A (Evacuate immediate area first)

Expert Insight: Why Polyethylene (PE) inner gloves for DMSO? DMSO rapidly permeates standard nitrile, carrying dissolved lipophilic solutes with it. PE provides a rigid chemical barrier against polar aprotic solvents, while the outer nitrile glove provides mechanical dexterity and tear resistance [3].

Operational Workflow: Step-by-Step Methodology

Phase 1: Pre-Operational Setup & PPE Donning
  • Verify Engineering Controls: Ensure the Chemical Fume Hood or Ventilated Balance Enclosure (VBE) has a certified face velocity of 80–120 feet per minute (fpm).

  • Establish a Decontamination Station: Prepare a fresh solution of 1M NaOH or 10% Sodium Hypochlorite (Bleach) . Causality: Base hydrolysis rapidly cleaves the β -lactam ring, permanently deactivating the molecule's sensitizing properties [4].

  • Donning Sequence:

    • Inspect all PPE for micro-tears.

    • Put on the lab coat and secure all closures.

    • Don the inner layer of gloves.

    • Don respiratory protection and perform a positive/negative pressure seal check.

    • Don eye protection.

    • Don the outer layer of gloves, pulling the cuffs over the lab coat sleeves.

Phase 2: Handling and Weighing (Closed-System Approach)
  • Static Elimination: β -lactam powders can hold static charges, leading to aerosolization. Wipe the exterior of the chemical container and the weighing spatula with a damp, lint-free wipe or use an anti-static ionizer bar.

  • Tare & Transfer: Place a pre-weighed, sealable vial on the analytical balance. Transfer the required mass of 2-Azetidinone, 3-methyl-1,4-diphenyl- into the vial.

  • In-Hood Solubilization: Never transport the unsealed powder. Add your solvent directly to the vial while still inside the VBE/Fume Hood. Seal the vial tightly with a PTFE-lined cap before removing it from the containment area.

Phase 3: Decontamination & Doffing
  • Surface Deactivation: Spray all spatulas, balance pans, and hood surfaces with the 1M NaOH or 10% Bleach solution. Allow a 30-minute contact time to ensure complete ring-opening hydrolysis.

  • Wipe Down: Wipe the surfaces with damp paper towels, followed by a 70% Ethanol rinse to remove residual salts.

  • Doffing Sequence: Remove outer gloves (dispose as hazardous waste) Remove goggles Remove lab coat Remove respirator Remove inner gloves Wash hands with soap and water.

Logic & Workflow Visualization

The following diagram illustrates the logical decision tree for handling and spill response, emphasizing the critical chemical deactivation step.

G Start Compound Retrieval (Secondary Container) Hood Transfer to Fume Hood (Face Velocity > 100 fpm) Start->Hood Weigh Weighing & Solubilization (Closed System) Hood->Weigh Spill Spill Detected? Weigh->Spill Decon Base Hydrolysis (1M NaOH / 30 min) Spill->Decon Yes Proceed Proceed to Assay Spill->Proceed No Waste Hazardous Waste (Incineration) Decon->Waste Proceed->Waste Post-Experiment

Figure 1: Safe handling, spill detection, and base-hydrolysis decontamination workflow for β -lactam derivatives.

Waste Management & Disposal Plans

Do not dispose of 2-Azetidinone, 3-methyl-1,4-diphenyl- in standard biological or municipal waste streams.

  • Solid Waste (Gloves, Vials, Wipes): Must be placed in a puncture-resistant, sealable biohazard/chemical waste bin labeled "Toxic Organic Solid Waste - Sensitizer."

  • Liquid Waste (Assay buffers, Solvents): Must be collected in high-density polyethylene (HDPE) carboys. Do not mix with strong acids, as acidic conditions can cause unpredictable precipitation of the diphenyl derivatives.

  • Final Destruction: The preferred method of disposal is high-temperature incineration via a licensed EPA/RCRA hazardous waste contractor.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 852749, (3S,4R)-3-methyl-1,4-diphenylazetidin-2-one" PubChem, [Link]. Accessed 26 March 2026.

  • Pichler, Werner J. "Penicillin and beta-lactam allergy." Allergy, vol. 53, no. 11, 1998, pp. 1045-1051. Wiley Online Library, [Link].

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor, [Link]. Accessed 26 March 2026.

  • Deshpande, A. D., et al. "Degradation of beta-lactam antibiotics." Current Science, vol. 87, no. 12, 2004, pp. 1684-1695. JSTOR, [Link].

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